Everolimus-d4
Description
Properties
CAS No. |
1338452-54-2 |
|---|---|
Molecular Formula |
C53H83NO14 |
Molecular Weight |
962.2 g/mol |
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11+,16-12+,33-17+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24D2,25D2 |
InChI Key |
HKVAMNSJSFKALM-DWDJINHCSA-N |
Synonyms |
40-O-(2-Hydroxyethyl-d4)rapamycin; 42-O-(2-Hydroxy)ethyl-d4 Rapamycin; Afinitor-d4; Certican-d4; RAD-d4; RAD 001-d4; SDZ-RAD-d4; XIENCE V-d4; |
Origin of Product |
United States |
Foundational & Exploratory
Everolimus-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for Everolimus-d4. This deuterated analog of Everolimus serves as a critical internal standard for the quantitative analysis of the parent drug in complex biological matrices, ensuring accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies.
Chemical Structure and Properties
This compound is a synthetic derivative of Rapamycin, characterized by the introduction of four deuterium atoms on the 2-hydroxyethyl group at the 42-O position. This isotopic labeling minimally alters the chemical properties of the molecule while providing a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.
Below is a two-dimensional representation of the this compound chemical structure.
Caption: 2D Chemical Structure of this compound.
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | 42-O-(2-hydroxyethyl-1,1,2,2-d4)-rapamycin | [1] |
| Synonyms | RAD001-d4, SDZ-RAD-d4 | [2] |
| CAS Number | 1338452-54-2 | [3] |
| Molecular Formula | C₅₃H₇₉D₄NO₁₄ | [4] |
| Molecular Weight | 962.25 g/mol | [5] |
| Isotopic Enrichment | ≥98% | [3] |
| Purity (LCMS) | ≥97.88% | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in Chloroform and Methanol | [1] |
| Storage | Store at -20°C. Protect from light, air, and moisture. | [4] |
Mechanism of Action: The mTOR Signaling Pathway
Everolimus, the non-deuterated parent compound, exerts its therapeutic effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, survival, and metabolism.[2] Everolimus first binds to the intracellular protein FKBP12. This complex then interacts with and inhibits mTOR Complex 1 (mTORC1), leading to the downstream effects. The mechanism of action for this compound is presumed to be identical.
The following diagram illustrates the mTOR signaling pathway and the point of inhibition by the Everolimus-FKBP12 complex.
Caption: The mTOR Signaling Pathway and Inhibition by Everolimus.
Experimental Protocols: Quantification by LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of Everolimus in biological samples, typically whole blood, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
A common and effective method for extracting Everolimus from whole blood is protein precipitation.
Caption: Workflow for Whole Blood Sample Preparation.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of Everolimus and this compound.
| Parameter | Typical Value | Reference(s) |
| Chromatography | ||
| LC System | Agilent 1260 or equivalent | [6] |
| Column | Reversed-phase C18 column | [6] |
| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Acetate | [6] |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 2 mM Ammonium Acetate | [6] |
| Flow Rate | Gradient elution | [6] |
| Injection Volume | 5-20 µL | [6] |
| Mass Spectrometry | ||
| MS System | Triple Quadrupole Mass Spectrometer | [6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [7] |
| MRM Transitions | ||
| Everolimus (Quantifier) | Q1: 975.6 m/z → Q3: 908.5 m/z | [6] |
| Everolimus (Qualifier) | Q1: 975.6 m/z → Q3: 926.9 m/z | [8] |
| This compound | Q1: 979.6 m/z → Q3: 912.5 m/z | [6] |
Note: The precursor ion for both Everolimus and this compound is the ammonium adduct [M+NH4]+. The primary product ion results from the neutral loss of the C42 side chain.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Everolimus in clinical and research settings. Its well-defined chemical properties and distinct mass spectrometric signature make it the internal standard of choice for LC-MS/MS-based therapeutic drug monitoring. The methodologies outlined in this guide provide a solid foundation for the implementation of robust analytical protocols for Everolimus.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Everolimus (2-hydroxyethyl-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Everolimus D4 | CAS No- 1338452-54-2 | Simson Pharma Limited [simsonpharma.com]
- 6. agilent.com [agilent.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Everolimus-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Everolimus-d4, a deuterated isotopologue of the mTOR inhibitor Everolimus. This compound is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry. This document details a plausible synthetic pathway, experimental protocols, and the biological context of Everolimus's mechanism of action.
Introduction to Everolimus and Isotopic Labeling
Everolimus is a derivative of sirolimus (rapamycin) and a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/AKT/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[1][2] Its therapeutic applications include preventing organ transplant rejection and treating certain types of cancer.[2]
Isotopically labeled compounds, such as this compound, are indispensable tools in drug development. The incorporation of stable isotopes like deuterium (²H or D) creates a molecule with a higher mass but identical chemical properties to the parent drug. This mass difference allows it to be distinguished from the unlabeled drug in mass spectrometry analyses, making it an ideal internal standard for quantitative bioanalysis.[1][2] this compound, specifically 40-O-(2-hydroxyethyl-1,1,2,2-d4)rapamycin, features deuterium atoms on the hydroxyethyl side chain, a site less susceptible to metabolic exchange.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from rapamycin. The key strategic element is the introduction of the deuterated C2-unit at the C40-hydroxyl group of the rapamycin macrocycle. This is typically accomplished by alkylating rapamycin with a deuterated and protected 2-hydroxyethyl electrophile, followed by deprotection.
A plausible and detailed synthetic route is outlined below, based on established methods for the synthesis of Everolimus and related deuterated compounds.
Overall Synthetic Scheme
The synthesis can be conceptually divided into two main stages:
-
Preparation of the deuterated side-chain precursor: Synthesis of 2-((tert-butyldimethylsilyl)oxy)ethyl-1,1,2,2-d4 trifluoromethanesulfonate.
-
Coupling and deprotection: Alkylation of rapamycin with the deuterated precursor followed by removal of the silyl protecting group to yield this compound.
Experimental Protocols
2.2.1. Synthesis of 2-((tert-butyldimethylsilyl)oxy)ethanol-1,1,2,2-d4
This procedure outlines the protection of commercially available ethylene-d4-glycol.
-
Materials:
-
Ethylene-d4-glycol (HO-CD₂-CD₂-OH)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of ethylene-d4-glycol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon), add a solution of TBDMSCl (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the title compound as a colorless oil.
-
2.2.2. Synthesis of 2-((tert-butyldimethylsilyl)oxy)ethyl-1,1,2,2-d4 trifluoromethanesulfonate
This step activates the deuterated alcohol for subsequent alkylation.
-
Materials:
-
2-((tert-butyldimethylsilyl)oxy)ethanol-1,1,2,2-d4
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
2,6-Lutidine
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve 2-((tert-butyldimethylsilyl)oxy)ethanol-1,1,2,2-d4 (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere.
-
Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with cold saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature, separate the organic layer, and wash with cold 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.
-
2.2.3. Synthesis of 40-O-[2-((tert-butyldimethylsilyl)oxy)ethyl-1,1,2,2-d4]-rapamycin
This is the key alkylation step to attach the deuterated side chain to the rapamycin core.
-
Materials:
-
Rapamycin
-
2-((tert-butyldimethylsilyl)oxy)ethyl-1,1,2,2-d4 trifluoromethanesulfonate
-
2,6-Lutidine
-
Toluene, anhydrous
-
-
Procedure:
-
To a solution of rapamycin (1.0 eq) in anhydrous toluene, add 2,6-lutidine (4.0 eq).
-
Add a solution of the crude 2-((tert-butyldimethylsilyl)oxy)ethyl-1,1,2,2-d4 trifluoromethanesulfonate (2.0 eq) in anhydrous toluene dropwise.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours.
-
Monitor the reaction by HPLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the protected deuterated Everolimus.
-
2.2.4. Synthesis of this compound (40-O-(2-hydroxyethyl-1,1,2,2-d4)-rapamycin)
The final deprotection step yields this compound.
-
Materials:
-
40-O-[2-((tert-butyldimethylsilyl)oxy)ethyl-1,1,2,2-d4]-rapamycin
-
Hydrochloric acid (1 M aqueous solution)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the silyl-protected intermediate (1.0 eq) in methanol.
-
Cool the solution to 0 °C and add 1 M HCl dropwise until the pH is acidic.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by HPLC.
-
Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by preparative HPLC to obtain this compound.
-
Quantitative Data and Characterization
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₅₃H₇₉D₄NO₁₄ | [1] |
| Molecular Weight | 962.25 g/mol | N/A |
| CAS Number | 1338452-54-2 | [1] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₄); ≤1% d₀ | [1] |
| Chemical Purity | >98% | Commercially available standards |
| Appearance | White to off-white solid | Commercially available standards |
Characterization:
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight and isotopic distribution. The mass spectrum will show a molecular ion peak corresponding to [M+Na]⁺ or [M+NH₄]⁺.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated hydroxyethyl chain will be absent.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final compound.
Everolimus and the mTOR Signaling Pathway
Everolimus exerts its therapeutic effects by inhibiting the mTOR signaling pathway. mTOR is a serine/threonine kinase that forms two distinct complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2]
-
mTORC1: This complex is sensitive to acute inhibition by rapamycin and its analogs. It integrates signals from growth factors, nutrients, and cellular energy status to regulate protein synthesis, cell growth, and proliferation. Key downstream effectors of mTORC1 include S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
-
mTORC2: This complex is generally considered less sensitive to acute rapamycin inhibition, although long-term exposure can affect its assembly and function. mTORC2 is involved in cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt.
Everolimus first binds to the intracellular protein FKBP12. The resulting Everolimus-FKBP12 complex then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, specifically inhibiting the function of mTORC1.[2]
Signaling Pathway Diagram
The following diagram illustrates the mTOR signaling pathway and the point of intervention by Everolimus.
Caption: The mTOR signaling pathway and inhibition by Everolimus.
Experimental Workflow for Synthesis
The following diagram outlines the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and understanding of this compound. The outlined synthetic route, while based on established chemical principles, offers a robust pathway for obtaining this essential internal standard. The provided diagrams of the mTOR signaling pathway and the synthetic workflow serve as valuable visual aids for researchers in the fields of medicinal chemistry, pharmacology, and drug metabolism. The successful synthesis and characterization of this compound are crucial for advancing the clinical development and understanding of Everolimus and other mTOR inhibitors.
References
The Gold Standard in Bioanalysis: Everolimus-d4 as an Internal Standard
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in the therapeutic drug monitoring (TDM) of potent immunosuppressants like everolimus, achieving the highest level of accuracy and precision is paramount. This technical guide delves into the core principles and practical application of Everolimus-d4 as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a deuterated internal standard is widely recognized as the gold standard for compensating for analytical variability and ensuring the reliability of pharmacokinetic data.
The Foundational Role of Internal Standards in LC-MS/MS
Quantitative analysis by LC-MS/MS is susceptible to several sources of variation that can impact the accuracy and reproducibility of results. These include inconsistencies in sample preparation, injection volume, chromatographic performance, and ionization efficiency in the mass spectrometer. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant, known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. By monitoring the ratio of the analyte's signal to the IS's signal, variations introduced during the analytical workflow can be effectively normalized.
This compound: The Ideal Internal Standard
This compound is a deuterated form of everolimus, where four hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass (an increase of approximately 4 Da) allows the mass spectrometer to differentiate between the analyte (everolimus) and the internal standard (this compound). However, their structural and chemical similarities ensure they behave almost identically during key analytical steps:
-
Extraction Recovery: Both compounds will be extracted from the biological matrix (e.g., whole blood) with very similar efficiency.
-
Chromatographic Co-elution: They will have nearly identical retention times on the liquid chromatography column, meaning they enter the mass spectrometer at the same time and are subjected to the same matrix effects.
-
Ionization Efficiency: They will ionize with comparable efficiency in the mass spectrometer's ion source.
This near-identical behavior is the cornerstone of the effectiveness of a SIL-IS. Any variations in the analytical process that affect the analyte will equally affect the internal standard, thus keeping their ratio constant and leading to a more accurate and precise quantification of the analyte.
Mechanism of Action of Everolimus
To appreciate the importance of accurately measuring everolimus concentrations, it is crucial to understand its mechanism of action. Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and angiogenesis.
Everolimus first binds to the intracellular protein FKBP12. This everolimus-FKBP12 complex then interacts with and inhibits the mTOR Complex 1 (mTORC1). The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, namely the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This, in turn, suppresses protein synthesis and arrests the cell cycle at the G1 phase, thereby inhibiting cell proliferation. This mechanism is fundamental to its use as an immunosuppressant in organ transplantation and as an anti-cancer agent.
Figure 1: Simplified signaling pathway of everolimus action.
Experimental Protocol: Quantification of Everolimus in Whole Blood using LC-MS/MS with this compound
The following is a representative experimental protocol for the quantitative analysis of everolimus in human whole blood. This protocol is a synthesis of methodologies reported in peer-reviewed literature and should be adapted and validated for specific laboratory conditions.
Materials and Reagents
-
Everolimus certified reference standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile, water
-
Ammonium acetate
-
Formic acid
-
Zinc sulfate
-
Human whole blood (drug-free) for calibrators and quality controls
Preparation of Stock and Working Solutions
-
Everolimus Stock Solution (1 mg/mL): Accurately weigh and dissolve everolimus in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the everolimus stock solution in methanol/water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution in the protein precipitation solution.
Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood sample (calibrator, QC, or patient sample), add 50 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of a protein precipitation solution (e.g., 0.1 M zinc sulfate in methanol).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
Figure 2: Experimental workflow for sample preparation.
LC-MS/MS Conditions
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 2 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | 2 mM Ammonium acetate in methanol with 0.1% formic acid |
| Gradient | Start with 50% B, ramp to 95% B, hold, and return to initial conditions. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Everolimus | Q1: 975.6 -> Q3: 908.6 (quantifier), Q1: 975.6 -> Q3: 890.6 (qualifier) |
| This compound | Q1: 979.6 -> Q3: 912.6 |
| Dwell Time | 50 - 100 ms |
| Collision Energy | Optimized for each transition |
| Gas Temperatures & Flows | Optimized for the specific instrument |
Data Presentation: Method Validation Parameters
The following tables summarize typical quantitative data from the validation of an LC-MS/MS method for everolimus using this compound as the internal standard.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Calibration Range | 1.0 - 50.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 1.0 ng/mL |
| Accuracy at LLOQ | 85 - 115% |
| Precision at LLOQ | < 20% |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3.0 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| Medium | 15.0 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| High | 40.0 | < 10 | 90 - 110 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Everolimus | > 85 | 90 - 110 |
| This compound | > 85 | 90 - 110 |
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays for the quantification of everolimus represents the pinnacle of bioanalytical robustness and reliability. Its ability to mimic the behavior of the analyte throughout the analytical process effectively compensates for a multitude of potential errors, leading to highly accurate and precise data. This is of utmost importance for the therapeutic drug monitoring of everolimus, where precise dose adjustments are critical for optimizing therapeutic outcomes and minimizing toxicity in patients. The detailed methodologies and validation data presented in this guide provide a comprehensive framework for researchers and clinicians to develop and implement state-of-the-art bioanalytical methods for everolimus.
Physicochemical Properties of Everolimus-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Everolimus-d4, a deuterated analog of the immunosuppressant and anticancer drug Everolimus. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.
Core Physicochemical Data
This compound is a stable, isotopically labeled form of Everolimus, where four hydrogen atoms have been replaced by deuterium. This labeling is particularly useful in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification of Everolimus.[1] The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 40-O-(2-Hydroxyethyl-d4)rapamycin | [2][3] |
| Synonyms | 42-O-(2-Hydroxy)ethyl-d4 Rapamycin, Afinitor-d4, Certican-d4, RAD-d4, RAD 001-d4, SDZ-RAD-d4 | [2][4] |
| CAS Number | 1338452-54-2 | [4][5] |
| Molecular Formula | C₅₃H₇₉D₄NO₁₄ | [1][4][5] |
| Molecular Weight | 962.25 g/mol | [2][5] |
| Appearance | Off-White to Pale Yellow Solid | [3] |
| Purity | ≥99% deuterated forms (d₁-d₄); ≤1% d₀ | [1] |
| Melting Point | Data not available for this compound. For non-deuterated Everolimus: 107-113 °C. | [6] |
| Solubility | Soluble in Chloroform and Methanol. | [1][7] |
| Storage | 2-8°C in a refrigerator, under an inert atmosphere. | [3][8] |
| Stability | Stable for at least 4 years when stored at 4°C. | [1] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols that can be adapted for the characterization of this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Principle: A small, powdered sample is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid (2-3 mm in height) is packed into the sealed end.
-
Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point of the non-deuterated Everolimus (107-113 °C).
-
Observation: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
Reporting: The melting point is reported as the range T1-T2.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined.
Apparatus:
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Sample Preparation: An excess amount of this compound is weighed and added to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, methanol, chloroform, buffers at different pH values).
-
Equilibration: The vials are sealed and placed in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After agitation, the samples are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as HPLC with UV detection or mass spectrometry. A calibration curve prepared with known concentrations of this compound is used for quantification.
-
Reporting: The solubility is expressed in units such as mg/mL or µg/mL.
Stability Indicating Assay (High-Performance Liquid Chromatography)
A stability-indicating assay is crucial for determining the intrinsic stability of a drug substance and for monitoring its degradation under various stress conditions.
Principle: The drug substance is subjected to forced degradation under conditions such as acid, base, oxidation, heat, and light. An HPLC method is then developed and validated to separate the intact drug from its degradation products, allowing for the quantification of the remaining drug.
Apparatus:
-
HPLC system with a UV or mass spectrometric detector
-
C18 analytical column
-
pH meter
-
Oven
-
Photostability chamber
-
Volumetric flasks and pipettes
Procedure:
-
Forced Degradation Studies:
-
Acid Hydrolysis: A solution of this compound is treated with a dilute acid (e.g., 0.1 N HCl) and heated.
-
Base Hydrolysis: A solution of this compound is treated with a dilute base (e.g., 0.1 N NaOH) and heated.
-
Oxidative Degradation: A solution of this compound is treated with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: A solid sample of this compound is exposed to elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: A solution or solid sample of this compound is exposed to UV and visible light in a photostability chamber.
-
-
HPLC Method Development: A reverse-phase HPLC method is developed to achieve baseline separation between the this compound peak and any peaks corresponding to degradation products. The mobile phase composition, flow rate, and column temperature are optimized.
-
Method Validation: The developed HPLC method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Analysis of Stressed Samples: The stressed samples are analyzed using the validated HPLC method to determine the percentage of degradation.
Signaling Pathway and Mechanism of Action
Everolimus, and by extension this compound, exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, survival, and angiogenesis.[9]
Everolimus first forms a complex with the intracellular protein FKBP12. This Everolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[9] The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This disruption of the mTORC1 signaling cascade ultimately results in the suppression of protein synthesis, leading to the arrest of the cell cycle at the G1 phase and the inhibition of cell proliferation.[9] Furthermore, inhibition of mTORC1 can also downregulate the expression of hypoxia-inducible factor (HIF-1α), which in turn reduces the production of vascular endothelial growth factor (VEGF), a key mediator of angiogenesis.[9]
Caption: this compound inhibits the mTORC1 signaling pathway.
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental protocols described in this guide.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of this compound.
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
References
- 1. westlab.com [westlab.com]
- 2. byjus.com [byjus.com]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. msacl.org [msacl.org]
- 7. Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. who.int [who.int]
Technical Guide: Everolimus-d4 Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of Everolimus-d4, a deuterated internal standard crucial for the accurate quantification of the immunosuppressant drug everolimus in clinical and research settings. This document outlines the key quality attributes, detailed experimental protocols for its analysis, and a comprehensive quality control workflow.
This compound: An Overview
This compound is a stable isotope-labeled derivative of everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.[1] Its primary application is as an internal standard in mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the therapeutic drug monitoring of everolimus in transplant patients.[2][3] The use of a stable-labeled internal standard like this compound is considered the best practice to minimize variability and mitigate potential matrix interferences in LC-MS/MS analysis.[2]
Certificate of Analysis: Key Quantitative Data
A certificate of analysis for this compound provides critical information regarding its identity, purity, and isotopic enrichment. Below is a summary of typical specifications.
Table 1: Physical and Chemical Properties
| Parameter | Specification |
| Chemical Name | Rapamycin, 42-O-(2-hydroxyethyl-1,1,2,2-d4)- |
| Molecular Formula | C₅₃H₇₉D₄NO₁₄ |
| Molecular Weight | 962.25 g/mol |
| Appearance | White to off-white solid |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month |
| Data sourced from a representative Certificate of Analysis.[4] |
Table 2: Analytical Data Summary
| Analysis | Specification | Result |
| ¹H NMR Spectrum | Consistent with structure | Conforms |
| LC-MS | Consistent with structure | Conforms |
| Purity (LC-MS) | Report value | 97.88%[4] |
| Isotopic Enrichment | Report value | 98.0%[4] |
| Deuterated Forms (d₁-d₄) | ≥99% | Conforms[5] |
| d₀ Form | ≤1% | Conforms[5] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound. The following sections describe the protocols for the key analytical techniques used.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
LC-MS is a cornerstone technique for confirming the identity and determining the purity of this compound.
Methodology:
An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is employed for the analysis.[6]
-
Sample Preparation: A stock solution of this compound is prepared in methanol. This is further diluted with a methanol/water (50:50, v/v) mixture to achieve a suitable concentration for analysis.[7]
-
Chromatographic Separation:
-
Instrument: Waters Acquity UPLC system or equivalent.[6]
-
Column: COSMOSIL 2.5C18-MS-II (50 mm × 2.0 mm, 2.5 µm) or Kinetex® Polar C₁₈ (50 × 2.1 mm, 2.6 µm).[6][7]
-
Mobile Phase A: LC-MS grade water with 4 mM ammonium acetate and 0.1% formic acid.[7]
-
Mobile Phase B: 50:50 (v/v) mixture of acetonitrile and methanol with 4 mM ammonium acetate and 0.1% formic acid.[7]
-
Injection Volume: 1-5 µL.[7]
-
Elution: Isocratic or gradient elution can be used. An example of a gradient elution is as follows: 0.01–0.50 min: 50% B; 0.51–1.49 min: 95% B.[7]
-
-
Mass Spectrometry Detection:
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) with UV detection is a robust method for quantifying the purity of Everolimus and can be adapted for this compound.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 10 µg/mL).[9]
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Visible or Photodiode Array (PDA) detector.[9][10]
-
Column: Cosmosil C18 (250mm x 4.6ID, 5 µm particle size) or equivalent.[11]
-
Mobile Phase: A mixture of acetonitrile and methanol (e.g., 60:40 v/v), with pH adjusted to 3.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 285 nm.[11]
-
Injection Volume: 10 µL.[9]
-
Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound. The spectrum is expected to be consistent with the known structure of everolimus, with the absence of signals corresponding to the deuterated positions.
Methodology (Adapted from typical macrolide analysis):
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 25°C.
-
-
Data Analysis: The resulting spectrum is compared against a reference spectrum of everolimus and analyzed for the expected chemical shifts and the absence of proton signals at the deuterated positions.
Quality Control Workflow and Signaling Pathway Visualization
The following diagrams illustrate the quality control workflow for this compound and the mTOR signaling pathway it helps to quantify.
Caption: Quality Control Workflow for this compound.
Caption: Simplified mTOR Signaling Pathway Inhibition by Everolimus.
References
- 1. This compound 100ug/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 1338452-54-2 [sigmaaldrich.com]
- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. msacl.org [msacl.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. ijpir.com [ijpir.com]
- 10. Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form | Semantic Scholar [semanticscholar.org]
- 11. ijtsrd.com [ijtsrd.com]
A Technical Guide to Commercial Everolimus-d4 for Research Applications
For researchers, scientists, and professionals in drug development, the use of isotopically labeled internal standards is crucial for achieving accurate and reproducible quantitative results in bioanalytical assays. This guide provides an in-depth overview of Everolimus-d4, a deuterated analog of the mTOR inhibitor Everolimus, focusing on its commercial availability, quality attributes, and application in research, particularly in pharmacokinetic and therapeutic drug monitoring studies.
Commercial Suppliers of this compound
This compound is available from several commercial suppliers, each providing the product with specific quality and formulation characteristics. The following table summarizes key quantitative data from a selection of these suppliers to facilitate comparison for research procurement.
| Supplier | Product Name/Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Formulation | Storage Temperature |
| MedChemExpress | This compound / HY-10218S | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | 962.25 | Purity (LCMS): 97.88%, Isotopic Enrichment: 98.0%[1] | White to off-white solid[1] | -20°C (3 years)[1] |
| Cayman Chemical | This compound / 22559 | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | 962.3 | ≥99% deuterated forms (d₁-d₄); ≤1% d₀[2] | A solid[2] | 4°C (≥ 4 years)[2] |
| Sigma-Aldrich (Cerilliant) | This compound solution / E-070 | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | 962.25 | Certified Reference Material | 100 µg/mL in acetonitrile | -70°C |
| Cambridge Isotope Labs | Everolimus (2-hydroxyethyl-D₄, 98%) / DLM-9855-PK | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | 962.25 | Chemical Purity 98%[3] | Neat[3] | -20°C[3] |
| Simson Pharma Limited | Everolimus D4 | 1338452-54-2 | C₅₃H₈₃NO₁₄ | 958.22 | Certificate of Analysis provided[4] | Not specified | Not specified |
| CP Lab Safety | This compound | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | 962.2491 | 99%+ Purity deuterated forms (d₁-d₄); ≤1% d₀[5] | 1 mg package size[5] | Not specified |
| AA Blocks (via Sigma-Aldrich) | This compound | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | 962.26 | Purity: 99%[6] | Not specified | 2~8°C[6] |
Mechanism of Action: Everolimus and the mTOR Signaling Pathway
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[7][8][9] It integrates signals from various upstream pathways, including growth factors (like insulin and IGF-1), amino acids, cellular energy status, and oxygen levels.[10][11][12] Everolimus exerts its effect by first binding to the intracellular protein FKBP12.[8] The resulting Everolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[8][13] This inhibition disrupts the phosphorylation of downstream targets of mTORC1, such as S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which are pivotal in protein synthesis and cell cycle progression.[11][14] By blocking this pathway, Everolimus effectively reduces cell proliferation and angiogenesis.[8][15]
Application of this compound in Research: A Representative Experimental Protocol
This compound is primarily used as an internal standard (IS) for the quantification of Everolimus in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][16][17] The stable isotope-labeled IS co-elutes with the analyte and helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the measurement.[18]
Below is a generalized protocol for the quantification of Everolimus in whole blood, compiled from various published methods.[19][20][21][22]
Preparation of Solutions
-
This compound Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 5 mg/L.[16] This stock can be further diluted to create working solutions.[16]
-
Precipitating Reagent: A common reagent for protein precipitation is a mixture of 0.1-0.4 M zinc sulfate and methanol or acetonitrile, containing the IS at a specific concentration (e.g., 50 µg/L).[21][22]
Sample Preparation: Protein Precipitation
-
To 100 µL of whole blood sample (calibrator, quality control, or unknown sample), add 200-500 µL of the cold precipitating reagent containing the this compound internal standard.[21][22]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[21]
-
Centrifuge the samples at high speed (e.g., 10,000-13,000 rpm) for 4-10 minutes to pellet the precipitated proteins.[21][22]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[21]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation (e.g., Kinetex® Polar C18, 50 x 2.1 mm, 2.6 µm).[16]
-
Mobile Phase A: LC-MS grade water with 2-4 mM ammonium acetate and 0.1% formic acid.[16][20]
-
Mobile Phase B: A mixture of acetonitrile and methanol (e.g., 50:50 v/v) with 2-4 mM ammonium acetate and 0.1% formic acid.[16]
-
Flow Rate: A typical flow rate is between 0.5 and 0.7 mL/min.[16]
-
Column Temperature: The column is often heated to 50-60°C to improve peak shape.[16]
-
Injection Volume: 1-20 µL of the supernatant is injected.[16][20]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The ammoniated adducts of the protonated molecules are often used as precursor ions.[19]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Everolimus and this compound. For example, a transition for Everolimus could be m/z 975.6 → 908.7.[17]
-
Data Analysis
The concentration of Everolimus in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to a calibration curve constructed from samples with known concentrations of Everolimus.
General Experimental Workflow
The following diagram illustrates the typical workflow for the quantification of Everolimus in a research setting using this compound as an internal standard.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Everolimus (2-hydroxyethyl-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Everolimus D4 | CAS No- 1338452-54-2 | Simson Pharma Limited [simsonpharma.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | 1338452-54-2 [sigmaaldrich.com]
- 7. cusabio.com [cusabio.com]
- 8. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 9. mTOR - Wikipedia [en.wikipedia.org]
- 10. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinicalpub.com [clinicalpub.com]
- 14. researchgate.net [researchgate.net]
- 15. portlandpress.com [portlandpress.com]
- 16. mdpi.com [mdpi.com]
- 17. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 19. Ultra fast liquid chromatography-tandem mass spectrometry routine method for simultaneous determination of cyclosporin A, tacrolimus, sirolimus, and everolimus in whole blood using deuterated internal standards for cyclosporin A and everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. msacl.org [msacl.org]
Navigating the Stability and Long-Term Storage of Everolimus-d4: An In-Depth Technical Guide
For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of deuterated compounds like everolimus-d4 is paramount for ensuring the integrity and reproducibility of experimental results. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing recommended long-term storage conditions, degradation pathways, and the experimental protocols for assessing its stability.
This compound, a deuterated analog of the potent mTOR inhibitor everolimus, is a critical tool in pharmacokinetic and metabolic studies. Its stability is a key factor that can influence the accuracy of analytical measurements. This guide synthesizes available data to provide a practical resource for handling and storing this important research compound.
Recommended Long-Term Storage Conditions
The long-term stability of this compound is highly dependent on its physical state (solid vs. in solution) and the storage temperature. Adherence to recommended storage conditions is crucial to minimize degradation and preserve the isotopic purity of the compound.
| Physical State | Storage Temperature | Duration of Stability |
| Solid (Powder) | -20°C | 3 years[1] |
| Solid (Powder) | 4°C | 2 years[1] |
| In Solvent | -80°C | 6 months[1] |
| In Solvent | -20°C | 1 month[1] |
| Solid (as per another supplier) | 4°C | ≥ 4 years[2] |
| Solid (as per another supplier) | 2-8°C | Not specified[3] |
| Solid (as per another supplier) | -20°C (in freezer) | Not specified[4] |
Note: It is always recommended to consult the certificate of analysis provided by the specific supplier for the most accurate and lot-specific stability information.
Forced Degradation Studies: Understanding Stability Under Stress
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Everolimus (and by extension, this compound) has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
| Stress Condition | Reagent/Condition | Temperature | Duration | Percentage Degradation |
| Acidic Hydrolysis | 2 N HCl | 60°C | 30 minutes | 7.02%[5] |
| Alkaline Hydrolysis | 2 N NaOH | 60°C | 30 minutes | < 1%[5] |
| Oxidative Degradation | 20% H₂O₂ | 60°C | 30 minutes | 10.09%[5] |
| Neutral Hydrolysis | Reflux | 60°C | 6 hours | < 1%[5] |
| Thermal Degradation | Dry Heat | 80°C | 30 minutes | < 1% |
| Photolytic Degradation | UV light (283 nm) | Ambient | 24 hours | < 1% |
These studies indicate that everolimus is most susceptible to degradation under acidic and oxidative conditions, while it remains relatively stable under alkaline, neutral, thermal, and photolytic stress.
Experimental Protocols
Forced Degradation Studies Protocol
This protocol outlines a general procedure for conducting forced degradation studies on everolimus, which can be adapted for this compound.
-
Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of everolimus in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Acidic Degradation: To 1 ml of the stock solution, add 1 ml of 2 N HCl. Heat the mixture under reflux at 60°C for 30 minutes. After cooling to room temperature, neutralize the solution with 2 N NaOH.
-
Alkaline Degradation: To 1 ml of the stock solution, add 1 ml of 2 N NaOH. Heat the mixture under reflux at 60°C for 30 minutes. After cooling, neutralize the solution with 2 N HCl.
-
Oxidative Degradation: To 1 ml of the stock solution, add 1 ml of 20% hydrogen peroxide (H₂O₂). Keep the solution at 60°C for 30 minutes.
-
Neutral Degradation: Reflux 1 ml of the stock solution at 60°C for 6 hours.
-
Thermal Degradation: Spread a thin film of the solid everolimus in a petri dish and expose it to a temperature of 80°C for 30 minutes.
-
Photolytic Degradation: Expose the solid drug substance, spread as a thin film, to UV light with a spectral distribution of 283 nm for 24 hours.
-
Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Validated HPLC Method for Stability Assessment
A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for accurately quantifying this compound and its degradation products.
-
Column: Hypersil BDS C18 column (100×4.6 mm, 5 μm particle size)
-
Mobile Phase: Acetate buffer:acetonitrile (50:50 v/v), with the pH adjusted to 6.5 using orthophosphoric acid
-
Flow Rate: 1 ml/min
-
Detection Wavelength: 280 nm
-
Retention Time (Everolimus): Approximately 3.110 min
This method has been shown to be linear in the range of 25-150 μg/ml with a correlation coefficient (r²) of 0.999.
Everolimus and the mTOR Signaling Pathway
Everolimus exerts its therapeutic effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Everolimus, in complex with the intracellular protein FKBP12, specifically targets mTOR Complex 1 (mTORC1).
Figure 1. Simplified mTOR signaling pathway and the mechanism of action of everolimus.
Experimental Workflow for Stability Testing
A systematic workflow is essential for the robust assessment of this compound stability.
Figure 2. A typical experimental workflow for assessing the stability of this compound.
By adhering to the storage conditions, understanding the degradation pathways, and employing validated analytical methods as outlined in this guide, researchers can ensure the quality and reliability of their studies involving this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 1338452-54-2 [sigmaaldrich.com]
- 4. Everolimus (2-hydroxyethyl-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Everolimus-d4: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on the safe handling, storage, and use of Everolimus-d4. The following sections detail the compound's properties, associated hazards, recommended safety precautions, and a representative experimental protocol for its application as an internal standard in analytical methods.
Compound Information
This compound is a deuterated form of Everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR) kinase. It is primarily utilized as an internal standard for the accurate quantification of Everolimus in biological samples using mass spectrometry-based assays.
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Name | 40-O-(2-Hydroxyethyl-d4)rapamycin | [1] |
| Synonyms | RAD001-d4, SDZ-RAD-d4 | [2] |
| CAS Number | 1338452-54-2 | [1] |
| Molecular Formula | C₅₃H₇₉D₄NO₁₄ | [1] |
| Molecular Weight | 962.25 g/mol | [2] |
| Appearance | Off-White to Pale Yellow Solid | [3] |
| Solubility | Soluble in Chloroform and Methanol | [4] |
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound.
| Condition | Recommendation | Reference |
| Storage Temperature | Store at -20°C. Some suppliers recommend 2-8°C or 4°C. Always refer to the supplier's specific instructions. | [3][4][5] |
| Shipping | Typically shipped at ambient temperature for domestic destinations, but may require dry ice for international shipping. | [4][5] |
| Long-term Stability | Stable for at least 4 years when stored correctly. | [4] |
| Precautions | Protect from light, air, and moisture. Store under an inert atmosphere. | [3][5] |
Safety and Handling
This compound, like its non-deuterated counterpart, is a biologically active molecule and should be handled with care. The following information is a summary of potential hazards and recommended safety measures.
Hazard Identification
| Hazard | Classification | Precautionary Statement | Reference |
| Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure. | Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. | [2][5] |
| Carcinogenicity | Suspected of causing cancer. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | [6] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | [6] |
| Aquatic Hazard | Very toxic to aquatic life with long lasting effects. | Avoid release to the environment. | [6] |
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
-
Respiratory Protection: A self-contained breathing apparatus or a properly fitted respirator is recommended, especially when handling the solid form to avoid dust formation.[1]
-
Eye Protection: Chemical safety goggles are essential to prevent eye contact.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1]
-
Skin and Body Protection: A lab coat or protective clothing should be worn.[1]
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measure | Reference |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | [2] |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops. | [2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [1][6] |
Spills and Disposal
-
Accidental Release: In case of a spill, wear appropriate PPE. For solid material, gently sweep up and place in a suitable container for disposal. Avoid generating dust. For solutions, absorb with an inert material and place in a chemical waste container.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be considered hazardous waste.[6]
Mechanism of Action: mTOR Signaling Pathway
Everolimus exerts its biological effects by inhibiting the mTOR signaling pathway. Everolimus first binds to the intracellular protein FKBP12. This complex then interacts with and inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and survival.[7][8]
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Everolimus: An Review on the Mechanism of Action and Clinical Data_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for Everolimus-d4 LC-MS/MS Method in Whole Blood
This document provides a comprehensive guide for the quantitative determination of everolimus in human whole blood using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with everolimus-d4 as the internal standard (IS). These application notes are intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring (TDM) and pharmacokinetic studies of everolimus.
Introduction
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR) and is utilized as an immunosuppressant in solid organ transplantation to prevent rejection.[1][2][3] Due to its narrow therapeutic window and significant pharmacokinetic variability among individuals, TDM is crucial for optimizing dosing to ensure efficacy while minimizing toxicity.[1][3][4] This LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of everolimus in whole blood, employing a stable isotope-labeled internal standard, this compound, to ensure accuracy and precision.[5][6][7]
Signaling Pathway
Everolimus exerts its immunosuppressive and antiproliferative effects by inhibiting the mTOR signaling pathway. A simplified diagram of this pathway is presented below.
Caption: Simplified mTOR signaling pathway showing inhibition by Everolimus.
Experimental Protocols
A validated LC-MS/MS method for the quantification of everolimus in whole blood is detailed below. The protocol includes sample preparation via protein precipitation, followed by chromatographic separation and mass spectrometric detection.
Materials and Reagents
-
Everolimus reference standard (≥99.85% purity)[1]
-
This compound (IS, ≥98.8% purity)[6]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Ammonium Acetate
-
Formic Acid
-
Zinc Sulfate
-
Human whole blood (for calibration standards and quality controls)
Stock and Working Solutions
-
Everolimus Stock Solution (1 mg/mL): Prepare by dissolving the required amount of everolimus in a 50:50 (v/v) methanol/water mixture.[1]
-
This compound Stock Solution (1 mg/mL): Prepare by dissolving the required amount of this compound in methanol.[1]
-
Working Solutions: Prepare intermediate and working standard solutions of everolimus and this compound by serial dilution of the stock solutions with an appropriate solvent, such as a methanol/water mixture.[1]
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting everolimus from whole blood.[1][2][3]
-
Pipette 100 µL of whole blood sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.[6]
-
Vortex for 15 seconds.[6]
-
Add 500 µL of a precipitation solution, for instance, a 1:4 (v/v) mixture of 0.1M aqueous zinc sulfate and acetonitrile.[4]
-
Vortex the mixture at high speed for 10 seconds.[4]
-
Incubate at room temperature for 10 minutes.[4]
-
Centrifuge at 13,000 rpm for 10 minutes.[4]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: Workflow for Everolimus analysis in whole blood by LC-MS/MS.
LC-MS/MS Conditions
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of everolimus.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | COSMOSIL 2.5C18-MS-II (50 mm × 2.0 mm, 2.5 µm)[7] |
| Mobile Phase A | 10mM Ammonium Acetate in water, pH 6.00 with Formic Acid[7] |
| Mobile Phase B | Acetonitrile[7] |
| Gradient | Isocratic: 20% A, 80% B[7] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL[8] |
| Column Temperature | 45 °C |
| Run Time | ~2.5 minutes[7] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |
| Monitored Reaction | Multiple Reaction Monitoring (MRM) |
| Everolimus Transition | m/z 975.5 → 908.5[6][7] |
| This compound Transition | m/z 979.6 → 912.6[6][7] |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
| Gas Temperatures | Optimized for specific instrument |
Method Validation Summary
A summary of the validation parameters for a typical everolimus LC-MS/MS assay is presented below.
Table 3: Method Validation Data
| Parameter | Result |
| Linearity Range | 0.10 - 50.0 ng/mL[6][7] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[5] |
| Accuracy | 98.3% - 108.1%[5] |
| Precision (CV%) | 4.3% - 7.2%[5] |
| Recovery (Everolimus) | 90.9% - 94.8%[6][7] |
| Recovery (this compound) | 91.4% - 95.6%[6][7] |
| Matrix Effect | No significant matrix effect observed[6][7] |
Conclusion
The described LC-MS/MS method using this compound as an internal standard is a reliable and robust technique for the quantitative analysis of everolimus in whole blood. The protocol, including a straightforward protein precipitation step, offers high throughput and the necessary sensitivity and specificity for therapeutic drug monitoring and clinical research. The use of a stable isotope-labeled internal standard effectively compensates for potential matrix effects and variations in sample preparation and instrument response, ensuring high-quality data.
References
- 1. mdpi.com [mdpi.com]
- 2. 30409 - Everolimus LC-MS/MS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 3. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. msacl.org [msacl.org]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Everolimus-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Everolimus-d4 for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The focus is on robust and reproducible methods suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Introduction
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR) and is widely used as an immunosuppressant in organ transplantation and in cancer therapy. Therapeutic drug monitoring is crucial due to its narrow therapeutic window and significant pharmacokinetic variability. This compound is a deuterated internal standard used for the accurate quantification of everolimus in biological matrices. This document outlines common sample preparation techniques for the analysis of this compound from whole blood.
Signaling Pathway of Everolimus
Everolimus exerts its effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism. A simplified diagram of this pathway is presented below.
Caption: Simplified mTOR signaling pathway showing the inhibitory action of Everolimus.
Sample Preparation Experimental Workflow
The general workflow for preparing whole blood samples for this compound analysis is depicted below. This typically involves cell lysis, protein removal, and extraction of the analyte of interest.
Caption: General experimental workflow for this compound sample preparation.
Experimental Protocols
Below are detailed protocols for the most common sample preparation techniques for this compound analysis from whole blood.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and straightforward, making it suitable for high-throughput analysis.
Materials:
-
Whole blood sample
-
This compound internal standard (IS) solution
-
Precipitating reagent: Acetonitrile or Methanol containing 0.1M Zinc Sulfate[1][2]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of whole blood into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard solution and vortex briefly.
-
Add 200-500 µL of the cold precipitating reagent (e.g., acetonitrile with 0.1M Zinc Sulfate) to the sample.[1][2]
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Incubate at room temperature for 10 minutes.[1]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.
Materials:
-
Whole blood sample
-
This compound internal standard (IS) solution
-
Alkaline buffer (e.g., pH 10 buffer)
-
Extraction solvent: Diethyl ether:Ethyl acetate (30:70, v/v)[3][4]
-
Microcentrifuge tubes or glass test tubes
-
Vortex mixer or rotary mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 100 µL of whole blood into a tube.
-
Add 50 µL of the this compound internal standard solution and vortex.
-
Add 100 µL of alkaline buffer and vortex for 1 minute to lyse the cells.
-
Add 2.5 mL of the extraction solvent (diethyl ether:ethyl acetate).
-
Mix thoroughly on a rotary mixer for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of reconstitution solvent, vortex, and transfer to an autosampler vial for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is often used as a clean-up step after protein precipitation to remove interfering substances and concentrate the analyte.
Materials:
-
Supernatant from protein precipitation (Protocol 1)
-
SPE cartridges (e.g., C18)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Washing solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE manifold
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in reconstitution solvent for LC-MS/MS analysis.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation technique can impact the analytical performance. The following table summarizes typical quantitative data for the described methods.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 72 - 117%[5] | 91.4 - 95.6%[3][4] | >85% (typical for immunosuppressants) |
| Matrix Effect | Ion enhancement may be observed, but compensated by IS[1][2] | Generally low, method is free from significant matrix effects[3][4] | Minimal matrix effects due to efficient cleanup |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1][5] | 0.1 ng/mL[3][4] | 0.5 - 1.0 ng/mL |
| Linear Range | 1 - 50 ng/mL[1] | 0.1 - 50 ng/mL[3][4] | 1 - 50 ng/mL |
| Precision (%CV) | <15%[5] | < 8.25% (intra-batch), < 6.06% (inter-batch)[4] | <15% |
| Throughput | High | Medium | Medium to Low |
| Cost per Sample | Low | Medium | High |
| Cleanliness of Extract | Lower | High | Very High |
Conclusion
The selection of a sample preparation technique for this compound analysis depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available instrumentation. Protein precipitation is a rapid and cost-effective method suitable for high-throughput screening. Liquid-liquid extraction offers a cleaner sample extract, leading to improved sensitivity and reduced matrix effects. Solid-phase extraction provides the cleanest extracts and is ideal for methods requiring the lowest limits of detection, often used in conjunction with an initial protein precipitation step. Each protocol should be validated in the end-user's laboratory to ensure it meets the required performance characteristics.
References
- 1. Rapid estimation of whole blood everolimus concentrations using architect sirolimus immunoassay and mathematical equations: comparison with everolimus values determined by liquid chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. msacl.org [msacl.org]
- 3. Automated processing of whole blood samples for the determination of immunosuppressants by liquid chromatography tandem-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols for Therapeutic Drug Monitoring of Everolimus using Everolimus-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the therapeutic drug monitoring (TDM) of everolimus, utilizing Everolimus-d4 as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is widely used as an immunosuppressant in organ transplantation and for the treatment of various cancers.[1] Due to its narrow therapeutic window, high inter-individual pharmacokinetic variability, and established exposure-response relationships, therapeutic drug monitoring of everolimus is crucial to optimize dosing, minimize toxicity, and ensure therapeutic efficacy.[1][2]
The recommended method for accurate and sensitive quantification of everolimus in whole blood is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is best practice to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[3][4]
Target Therapeutic Ranges:
Routine monitoring of everolimus whole blood trough concentrations is recommended.[1][5] Dose adjustments should be made to achieve the desired target trough concentrations, which can vary depending on the clinical indication and concomitant medications.
| Clinical Setting | Concomitant Therapy | Target Trough Concentration (ng/mL) |
| Organ Transplantation | With Calcineurin Inhibitors | 3 - 8[1] |
| Organ Transplantation | Calcineurin Inhibitor-Free | 6 - 10[1] |
| Tuberous Sclerosis Complex (TSC) | - | 5 - 15[6][7] |
| Advanced PNET and RCC | - | 10 (starting dose)[5] |
Note: These are general guidelines, and the optimal therapeutic range should be determined by the treating physician based on individual patient factors.
Everolimus and the mTOR Signaling Pathway
Everolimus exerts its effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival.[8][9][10] Everolimus forms a complex with the intracellular protein FKBP12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1).[11] This inhibition disrupts the phosphorylation of downstream effectors of mTORC1, such as S6 ribosomal protein and 4E-BP1, leading to a reduction in cell proliferation and angiogenesis.[9][12]
Experimental Protocol: Quantification of Everolimus in Whole Blood by LC-MS/MS
This protocol describes a general method for the quantification of everolimus in whole blood using this compound as an internal standard. It is recommended that each laboratory validates the method according to its specific instrumentation and requirements.
Materials and Reagents
-
Everolimus certified reference material
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Zinc Sulfate (0.1 M in water)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Whole blood (EDTA) for calibrators and quality controls
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Experimental Workflow
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibrators, quality controls, and patient samples.
-
To 50 µL of whole blood in each tube, add 100 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds to ensure thorough mixing and hemolysis.
-
Add 50 µL of 0.1 M zinc sulfate solution to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical starting parameters that may require optimization for your specific system.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 2 mM Ammonium Acetate + 0.1% Formic Acid in Water |
| Mobile Phase B | 2 mM Ammonium Acetate + 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | Start with 50% B, increase to 95% B over 2 min, hold for 1 min, return to 50% B and equilibrate for 1 min. |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Everolimus: 975.6 -> 908.7 (Quantifier), 975.6 -> 926.7 (Qualifier) this compound: 979.6 -> 912.7 |
Note: The specific m/z transitions for the ammonium adducts of everolimus and its internal standard should be optimized on the mass spectrometer used.
Method Validation and Performance
A fully validated LC-MS/MS assay is essential for reliable therapeutic drug monitoring.[1] The use of this compound as an internal standard provides for better accuracy and precision compared to structural analogs.[3]
Typical Method Performance Characteristics:
| Parameter | Typical Value |
| Linearity Range | 1.0 - 50.0 ng/mL (R² > 0.99)[3][13] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[3][13] |
| Intra-assay Precision (%CV) | < 10%[4] |
| Inter-assay Precision (%CV) | < 10%[4] |
| Accuracy (% bias) | 90 - 110%[4] |
| Recovery | 80 - 120%[3] |
Comparison of Internal Standards:
While both this compound and structural analogs like 32-desmethoxyrapamycin can be used as internal standards, studies have shown that the stable isotope-labeled this compound offers a more favorable comparison with reference methods.[3]
| Internal Standard | Slope vs. Reference Method | Correlation (r) |
| This compound | 0.95 | > 0.98 |
| 32-desmethoxyrapamycin | 0.83 | > 0.98 |
Data adapted from a comparative study.[3]
Conclusion
The therapeutic drug monitoring of everolimus is a critical component of patient management in both transplantation and oncology. The use of a robust and validated LC-MS/MS method with this compound as an internal standard provides the necessary accuracy and precision for optimal dose adjustments. These application notes offer a framework for researchers and clinicians to develop and implement reliable everolimus TDM protocols.
References
- 1. Therapeutic Drug Monitoring of Everolimus: A Consensus Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rapamycin.news [rapamycin.news]
- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. drugs.com [drugs.com]
- 8. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. mTOR inhibitor everolimus reduces invasiveness of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinicalpub.com [clinicalpub.com]
- 12. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction Protocol for Everolimus-d4: An Application Note for Researchers
For Immediate Release
This application note provides a detailed solid-phase extraction (SPE) protocol for the selective extraction and purification of Everolimus-d4 from human whole blood. This method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable sample preparation procedure for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Everolimus is an mTOR inhibitor widely used as an immunosuppressant in organ transplantation and for the treatment of certain cancers. Therapeutic drug monitoring (TDM) of everolimus is crucial due to its narrow therapeutic window and significant pharmacokinetic variability. This compound, a deuterated stable isotope of everolimus, is the preferred internal standard for quantitative bioanalysis to ensure accuracy and precision. Solid-phase extraction is a highly effective technique for isolating and concentrating analytes from complex biological matrices like whole blood, thereby reducing matrix effects and improving the sensitivity and robustness of subsequent analytical methods.
This protocol details a reversed-phase SPE method that demonstrates high recovery and excellent reproducibility for this compound from whole blood samples.
Experimental Protocol
This protocol is optimized for the extraction of this compound from human whole blood prior to LC-MS/MS analysis.
Materials and Reagents:
-
This compound certified reference material
-
Human whole blood (with anticoagulant, e.g., EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Zinc sulfate (0.1 M in water)
-
Ammonium hydroxide (2% in methanol)
-
Reversed-phase SPE cartridges (e.g., C18 or polymeric sorbent like Oasis HLB, 30 mg/1 mL)
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Sample Pre-treatment:
-
To 100 µL of human whole blood, add a known concentration of this compound working standard.
-
Add 200 µL of a protein precipitation solution (e.g., methanol containing 0.1 M zinc sulfate).
-
Vortex the mixture vigorously for 1 minute to ensure complete lysis of red blood cells and precipitation of proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
Solid-Phase Extraction Procedure:
The following steps outline the SPE procedure using a reversed-phase cartridge.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent bed.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through the sorbent bed. Do not allow the sorbent to dry.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a 5% methanol in water solution to remove polar interferences.
-
Elution: Elute the analyte of interest, this compound, by passing 1 mL of a 2% ammonium hydroxide in methanol solution through the cartridge.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Figure 1. Experimental workflow for the solid-phase extraction of this compound.
Data Presentation
The performance of this SPE protocol is summarized in the table below. The data presented are typical and may vary depending on the specific laboratory conditions and instrumentation.
| Parameter | Typical Value |
| Analyte | This compound |
| Matrix | Human Whole Blood |
| SPE Sorbent | Reversed-Phase (C18 or Polymeric) |
| Recovery | > 85% |
| Matrix Effect | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
Signaling Pathway and Logical Relationships
The analytical workflow for therapeutic drug monitoring of everolimus, where this compound serves as an internal standard, is a critical component of personalized medicine. The accurate quantification of the therapeutic agent allows for dose adjustments to maintain concentrations within the therapeutic window, thereby optimizing efficacy and minimizing toxicity.
Figure 2. Logical relationship in therapeutic drug monitoring of Everolimus.
Conclusion
The solid-phase extraction protocol presented in this application note provides an effective and reliable method for the extraction of this compound from human whole blood. This procedure is suitable for high-throughput bioanalytical laboratories and serves as a critical step in the accurate quantification of everolimus for therapeutic drug monitoring and pharmacokinetic studies. The use of a deuterated internal standard like this compound, coupled with a robust sample preparation method, ensures the highest quality data for clinical and research applications.
Application Note: UPLC-MS/MS Method for the Quantification of Everolimus in Whole Blood using Everolimus-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust UPLC-MS/MS method for the quantitative analysis of Everolimus in human whole blood. The method utilizes Everolimus-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is performed using a simple protein precipitation protocol. Chromatographic separation is achieved on a C18 column followed by detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications involving Everolimus.
Introduction
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR) and is widely used as an immunosuppressant to prevent organ transplant rejection and in the treatment of certain cancers.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of Everolimus is essential to optimize dosage, ensuring efficacy while minimizing toxicity.[2] This application note presents a validated UPLC-MS/MS method for the precise quantification of Everolimus in whole blood, employing this compound as the internal standard to correct for matrix effects and variability in sample processing.[3][4]
Experimental
Materials and Reagents
-
Everolimus reference standard (≥99.85% purity)
-
This compound (D4-EVE) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Acetate
-
Formic Acid
-
Zinc Sulfate
-
Human whole blood (for calibration standards and quality controls)
Instrumentation
-
UPLC System (e.g., Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., SCIEX Triple Quad™ 6500)[3]
-
Analytical Column: Kinetex® Polar C18 (50 × 2.1 mm, 2.6 µm) or equivalent[3]
-
Pre-column: SecurityGuard™ Ultra pre-column or equivalent[3]
Preparation of Solutions
-
Everolimus Stock Solution (1 mg/mL): Prepared by dissolving the reference standard in a 50:50 (v/v) mixture of methanol and water.[3]
-
This compound Stock Solution (1 mg/mL): Prepared by dissolving the internal standard in methanol.
-
Working Solutions: Stock solutions are further diluted with an appropriate solvent to prepare working solutions for calibration standards and quality controls.
-
Mobile Phase A: LC-MS grade water containing 4 mM ammonium acetate and 0.1% formic acid.[3]
-
Mobile Phase B: 50:50 (v/v) mixture of acetonitrile and methanol, also containing 4 mM ammonium acetate and 0.1% formic acid.[3]
-
Precipitation Solution: Acetonitrile containing 0.1M Zinc Sulfate and the internal standard (this compound).[2]
Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of Everolimus from whole blood.[2][3][5]
-
Pipette 100 µL of whole blood sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 500 µL of the cold precipitation solution (containing this compound).[2]
-
Vortex the mixture for 10 seconds at high speed.[2]
-
Incubate the samples at room temperature for 10 minutes.[2]
-
Centrifuge at 13,000 rpm for 10 minutes.[2]
-
Transfer the supernatant to an injection vial for UPLC-MS/MS analysis.
Caption: Workflow for the protein precipitation of whole blood samples.
UPLC-MS/MS Analysis
The analysis is performed using a UPLC system coupled to a tandem mass spectrometer.
Caption: General workflow for UPLC-MS/MS analysis.
UPLC Conditions:
| Parameter | Value |
| Column | Kinetex® Polar C18 (50 × 2.1 mm, 2.6 µm)[3] |
| Column Temperature | 60 °C[3] |
| Mobile Phase A | Water with 4 mM Ammonium Acetate and 0.1% Formic Acid[3] |
| Mobile Phase B | 50:50 Acetonitrile/Methanol with 4 mM Ammonium Acetate and 0.1% Formic Acid[3] |
| Flow Rate | 0.7 mL/min[3] |
| Injection Volume | 1-5 µL[3] |
| Gradient Program | Time (min) |
| Total Run Time | 2.0 minutes[3] |
MS/MS Conditions:
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | +5.50 kV[3] |
| Source Temperature | 300 °C[3] |
| Curtain Gas | 40 arbitrary units[3] |
| Source Gas 1 (GS1) | 60 arbitrary units[3] |
| Source Gas 2 (GS2) | 30 arbitrary units[3] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| Everolimus | 975.7 | 908.6 | Quantifier[2] |
| 975.6 | 926.9 | Qualifier[4] | |
| This compound | 979.7 | 912.6 | Quantifier[2] |
| 979.7 | 930.6 | Qualifier[2] |
Results and Discussion
Method Validation
The UPLC-MS/MS method was validated according to the European Medicines Agency (EMA) and/or FDA guidelines.[3][6] The validation parameters are summarized below.
Linearity and Range:
The method demonstrated excellent linearity over the concentration range of 1.0 to 50.0 ng/mL. The correlation coefficient (R²) was consistently ≥ 0.99.[2]
| Parameter | Result |
| Calibration Range | 1.0 - 50.0 ng/mL[2] |
| Correlation Coefficient (R²) | ≥ 0.99[1][7] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[4][8] |
Precision and Accuracy:
The intra- and inter-assay precision and accuracy were evaluated at multiple quality control (QC) levels.
| QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Recovery) |
| Low | ≤ 15% | ≤ 15% | 85 - 115% |
| Mid | ≤ 15% | ≤ 15% | 85 - 115% |
| High | ≤ 15% | ≤ 15% | 85 - 115% |
| (Based on typical acceptance criteria from validation studies)[6][8] |
Recovery and Matrix Effect:
The extraction recovery of Everolimus from whole blood was consistent across the different QC levels. The use of a stable isotope-labeled internal standard, this compound, effectively compensated for any ion suppression or enhancement caused by the matrix.[2]
Conclusion
The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Everolimus in whole blood. The simple sample preparation and short chromatographic run time allow for a high throughput of samples. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for routine therapeutic drug monitoring and clinical research applications.
References
- 1. Method development and validation of everolimus by using rp-hplc [wisdomlib.org]
- 2. msacl.org [msacl.org]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 30409 - Everolimus LC-MS/MS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 6. researchgate.net [researchgate.net]
- 7. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 8. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Use of Everolimus-d4 in Pharmacokinetic Studies
Introduction
Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is utilized as an immunosuppressant in solid organ transplantation and for the treatment of various cancers.[1][2] Given its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial for optimizing dosage to ensure efficacy while minimizing toxicity.[3][4] Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to this process.
The gold standard for the quantitative analysis of small molecules like everolimus in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] To ensure the accuracy and robustness of these assays, a suitable internal standard (IS) is required. A stable isotope-labeled internal standard (SIL-IS), such as Everolimus-d4 (deuterated everolimus), is considered the ideal choice.[6][7] This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of everolimus.
Mechanism of Action: Everolimus and the mTOR Pathway
Everolimus exerts its therapeutic effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][8] Everolimus first binds to the intracellular protein FKBP12. This resulting drug-protein complex then interacts with and inhibits mTOR Complex 1 (mTORC1).[1][2] The inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which ultimately leads to a reduction in protein synthesis, cell cycle arrest, and decreased angiogenesis.[8][9]
The Role of this compound as an Internal Standard
In LC-MS/MS analysis, an internal standard is added to samples to correct for variations that can occur during sample preparation, injection, and ionization.[6] A SIL-IS like this compound is ideal because it is chemically identical to the analyte (everolimus) but has a slightly higher mass due to the replacement of four hydrogen atoms with deuterium.[5] This allows it to be distinguished by the mass spectrometer. Because it behaves identically to everolimus during extraction and chromatography (i.e., it co-elutes), it accurately reflects and compensates for any analyte loss or signal fluctuation (matrix effects), ensuring a constant analyte-to-IS ratio and thus highly accurate quantification.[7][10]
References
- 1. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 2. clinicalpub.com [clinicalpub.com]
- 3. Clinical pharmacokinetics of everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msacl.org [msacl.org]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: The Use of Everolimus-d4 in Preclinical Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Everolimus, a derivative of rapamycin, is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival.[1] Its mechanism of action primarily involves the inhibition of the mTORC1 complex.[1] In preclinical drug development, the accurate quantification of everolimus in biological matrices is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. Everolimus-d4, a stable isotope-labeled derivative of everolimus, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, ensuring high accuracy and precision by correcting for matrix effects and variations in sample processing.[2] These application notes provide a comprehensive overview of the use of this compound in preclinical research, complete with detailed experimental protocols and data presentation.
Mechanism of Action: mTOR Signaling Pathway
Everolimus exerts its therapeutic effects by targeting the mTOR signaling pathway. It forms a complex with the intracellular protein FKBP12, and this complex then binds to and inhibits mTORC1.[1] This inhibition disrupts the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell cycle progression.[3]
Quantitative Analysis of Everolimus using this compound
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis. It co-elutes with the analyte of interest and experiences similar ionization effects, leading to highly reliable data.
Table 1: LC-MS/MS Method Parameters for Everolimus Quantification
| Parameter | Condition |
| Internal Standard | This compound (or [¹³C₂D₄]RAD001) |
| Biological Matrices | Whole blood, plasma, brain tissue homogenate[4] |
| Sample Preparation | Protein precipitation with acetonitrile or methanol, followed by centrifugation.[5] Solid-phase extraction for tissue samples.[4] |
| Chromatography | Reversed-phase C18 column[6] |
| Mobile Phase | Gradient elution with methanol and ammonium formate buffer[6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |
| MRM Transitions (m/z) | Everolimus: 975.6 -> 908.7 (quantifier), 975.6 -> 926.9 (qualifier)[2] this compound: 981.6 -> 914.7 (example) |
| Linear Range | 1.0 - 50.0 ng/mL in whole blood[5] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[2] |
| Accuracy | 93.9 - 101.6%[5] |
| Precision (CV%) | < 15%[5] |
Experimental Protocol: Quantification of Everolimus in Mouse Whole Blood
This protocol provides a general framework for the analysis of everolimus in preclinical samples. Optimization may be required for specific matrices and instrumentation.
Methodology:
-
Sample Collection: Collect whole blood samples from preclinical models at designated time points into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Internal Standard Spiking: To a 50 µL aliquot of whole blood, add 10 µL of this compound working solution (concentration will depend on the expected analyte concentration range).
-
Protein Precipitation: Add 200 µL of cold acetonitrile to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5 µL) of the supernatant onto the LC-MS/MS system.
-
Data Analysis: Quantify the concentration of everolimus by comparing the peak area ratio of everolimus to this compound against a standard curve prepared in the same biological matrix.
Preclinical Efficacy Studies
Everolimus has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. These studies are crucial for determining the potential therapeutic applications of the drug.
Table 2: In Vitro Anti-proliferative Activity of Everolimus
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| HCT-15 | Colon Cancer | ~1 | [3] |
| A549 | Lung Cancer | ~10 | [3] |
| KB-31 | Cervical Cancer | >100 (Insensitive) | [3] |
| HCT-116 | Colon Cancer | >100 (Insensitive) | [3] |
| TE4 | Esophageal Squamous Cell Carcinoma | - (Significant proliferation decrease at 20 nM) | [1] |
| TE11 | Esophageal Squamous Cell Carcinoma | - (Significant proliferation decrease at 20 nM) | [1] |
Experimental Protocol: In Vitro Cell Proliferation Assay (MTS Assay)
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of everolimus (e.g., 0.01 nM to 1000 nM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.
Table 3: In Vivo Antitumor Efficacy of Everolimus in Xenograft Models
| Tumor Model | Animal Model | Everolimus Dose | Dosing Schedule | Outcome | Reference |
| TPC-1 Thyroid Cancer | Immunodeficient Mice | 2.5 mg/kg and 5 mg/kg | Intermittent | Dose-dependent tumor growth inhibition | [8] |
| BCPAP Thyroid Cancer | Immunodeficient Mice | - | - | Modest tumor growth inhibition | [8] |
Experimental Protocol: In Vivo Xenograft Tumor Model
Methodology:
-
Animal Models: Utilize immunodeficient mice (e.g., nude or SCID) for the engraftment of human cancer cell lines.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. Administer everolimus orally at the desired dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacokinetic and Pharmacodynamic Analysis: Collect blood samples at various time points after drug administration for pharmacokinetic analysis using the LC-MS/MS method described above. At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., measurement of phosphorylated S6).
Conclusion
The use of this compound as an internal standard is indispensable for the reliable quantification of everolimus in preclinical studies. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust in vitro and in vivo experiments to evaluate the pharmacokinetic and pharmacodynamic properties of everolimus and other mTOR inhibitors in the drug development pipeline. The accurate data generated from these studies are critical for making informed decisions on dose selection and predicting clinical outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarker Development for the Clinical Activity of the mTOR Inhibitor Everolimus (RAD001): Processes, Limitations, and Further Proposals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of a LC-MS method for everolimus preclinical determination in brain by using [(13)C2D4]RAD001 internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. msacl.org [msacl.org]
- 6. researchgate.net [researchgate.net]
- 7. Validation and clinical application of an LC-MS/MS method for the quantification of everolimus using volumetric absorptive microsampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Everolimus Monitoring: A Detailed Protocol for Volumetric Absorptive Microsampling (VAMS) Coupled with LC-MS/MS Analysis
In the landscape of therapeutic drug monitoring (TDM), the shift towards less invasive and patient-centric sampling methods is paramount. Volumetric Absorptive Microsampling (VAMS) has emerged as a robust and reliable technique for the collection of precise blood volumes, offering a simplified alternative to traditional venipuncture. This application note provides a comprehensive protocol for the quantification of the immunosuppressant drug everolimus in whole blood using VAMS, with everolimus-d4 as an internal standard, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This method is particularly beneficial for pharmacokinetic studies and routine TDM of everolimus, a critical component in the management of transplant recipients and patients with certain types of cancer.[1][2][3] The use of VAMS technology facilitates remote sample collection, enhances patient comfort, and maintains the accuracy required for clinical decision-making.[1][2][4]
Experimental Workflow Overview
The analytical workflow encompasses sample collection using a VAMS device, extraction of everolimus and the internal standard, and subsequent quantification by LC-MS/MS.
Detailed Experimental Protocols
Materials and Reagents
-
Everolimus certified reference standard
-
This compound (or ¹³C₂D₄-Everolimus) internal standard (IS)[1][5][6]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Deionized water
-
Drug-free whole blood for calibration standards and quality controls
-
VAMS devices (e.g., Mitra™)
Instrumentation
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)
-
Vortex mixer
-
Centrifuge
-
Sample concentrator/evaporator
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of everolimus and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare intermediate working solutions of everolimus and a single working solution of this compound by serial dilution of the stock solutions with methanol.
-
Calibration Standards (CS) and Quality Controls (QC): Spike appropriate volumes of the everolimus working solutions into drug-free whole blood to achieve the desired concentration range. A typical calibration curve might range from 0.50 to 60 ng/mL.[7][8] QC samples should be prepared at low, medium, and high concentrations.
Sample Collection and Preparation
-
Blood Collection: Collect a blood sample from a fingerprick using the VAMS device, ensuring the absorptive tip is fully saturated.
-
Drying: Allow the VAMS tip to air dry completely at ambient temperature for at least 2 hours.
-
Extraction:
-
Place the dried VAMS tip into a 2 mL microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (in acetonitrile or methanol).[9]
-
Add 20 µL of ammonium bicarbonate and 20 µL of zinc sulfate to precipitate proteins.[9]
-
Vortex vigorously for 30 seconds.
-
Some protocols utilize ultrasonication followed by shaking to enhance extraction.[1][2][5]
-
Centrifuge at 10,000 rpm for 4 minutes.[10]
-
-
Evaporation and Reconstitution:
LC-MS/MS Analysis
The following are representative LC-MS/MS conditions. Method optimization is recommended for specific instrumentation.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C8 or C18 reversed-phase column (e.g., Waters Symmetry C18)[9] |
| Mobile Phase A | 2 mM Ammonium Acetate with 0.1% Formic Acid in Water[9] |
| Mobile Phase B | 2 mM Ammonium Acetate with 0.1% Formic Acid in Methanol[9] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5-20 µL[1][5][9] |
| Gradient | Optimized for separation of everolimus and internal standard |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2][5] |
| Monitored Transitions | Everolimus: 975.6 → 908.7 (Quantifier), 975.6 → 926.9 (Qualifier)[6] this compound: Optimized based on specific deuteration pattern |
| Detection | Multiple Reaction Monitoring (MRM) |
Method Validation Summary
A summary of typical validation parameters for the VAMS-based everolimus assay is presented below.
| Validation Parameter | Typical Results |
| Linearity (ng/mL) | 0.50 - 60 ng/mL (R² > 0.99)[7][8] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL[8][9] |
| Accuracy (% Bias) | Within ±15% (typically within 11.1%)[1][2][5] |
| Precision (% CV) | ≤15% (typically ≤14.6%)[1][2][5] |
| Recovery | >72%[9] |
| Matrix Effect | Minimal to no significant effect observed[7] |
| Stability (Ambient Temperature) | Stable for at least 362 days[1][2][5] |
Clinical Application and Advantages
This VAMS-based method demonstrates strong agreement with traditional venous blood sampling for everolimus TDM.[4] Studies have shown a strong correlation (r² = 0.92) between everolimus concentrations measured from VAMS and venous blood samples, with no significant proportional or constant bias.[4] The minimally invasive nature of VAMS makes it an ideal tool for decentralized, patient-centered TDM, particularly for long-term monitoring in transplant recipients.[7]
Logical Relationship of Method Validation
The validation of this bioanalytical method follows a structured approach to ensure its reliability and accuracy for clinical use.
Conclusion
The use of Volumetric Absorptive Microsampling for the analysis of everolimus using this compound as an internal standard provides a robust, accurate, and patient-friendly method for therapeutic drug monitoring. This detailed protocol and the associated validation data support its implementation in clinical and research settings, offering a significant advancement in the management of patients treated with everolimus. While some studies have noted a potential for hematocrit bias, the overall agreement with conventional methods is strong, and the benefits of remote and less invasive sampling are substantial.[1][2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Validation and clinical application of an LC-MS/MS method for the quantification of everolimus using volumetric absorptive microsampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Drug Monitoring of Everolimus in Oncology: Evidences and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Volumetric Absorptive Microsampling for the Therapeutic Drug Monitoring of Everolimus in Patients Who Have Undergone Liver Transplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.eur.nl [pure.eur.nl]
- 6. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Troubleshooting & Optimization
Minimizing matrix effects with Everolimus-d4 in whole blood samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Everolimus-d4 as an internal standard to minimize matrix effects in the analysis of Everolimus in whole blood samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in whole blood analysis of Everolimus?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, such as whole blood. These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately causing inaccurate and imprecise quantification of Everolimus.[1] Whole blood is a complex matrix containing numerous endogenous components like phospholipids, salts, and proteins that can interfere with the ionization of Everolimus and its internal standard.[2]
Q2: How does using this compound help in minimizing matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Ideally, a SIL internal standard co-elutes with the analyte (Everolimus) and experiences the same matrix effects.[3][4] By calculating the ratio of the analyte peak area to the internal standard peak area, variations in signal due to sample preparation, injection volume, and ionization suppression or enhancement can be effectively compensated for, leading to more accurate and reliable results.[5][6]
Q3: What are the common indicators of significant matrix effects even when using this compound?
A3: Common signs of matrix effects impacting your analysis include:
-
Inconsistent Internal Standard Peak Areas: Significant variation in the this compound peak area across a batch of samples, especially between calibration standards and unknown patient samples.[7]
-
Poor Reproducibility: High variability in the results of quality control (QC) samples.[7]
-
Non-linear Calibration Curves: Deviation from linearity, particularly at the lower or upper ends of the calibration range.[7]
-
Erratic Analyte Response: Inconsistent signal intensity for the same concentration of Everolimus across different samples.
Q4: Which sample preparation technique is best for minimizing matrix effects for Everolimus analysis?
A4: The choice of sample preparation is critical. While simple protein precipitation (PPT) is a common and fast technique, it may not be sufficient to remove all interfering matrix components, especially phospholipids.[8] More rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner sample extract and are often preferred for minimizing matrix effects.[3][8] The optimal method may depend on the specific requirements of the assay, such as sensitivity and throughput.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Everolimus in whole blood using this compound as an internal standard.
Issue 1: Inconsistent or low recovery of Everolimus and this compound.
-
Possible Cause: Inefficient sample preparation or analyte degradation.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: For LLE, ensure the solvent system (e.g., diethyl ether: ethyl acetate) and pH are optimized for quantitative recovery of both Everolimus and this compound.[3]
-
Evaluate Protein Precipitation Reagent: If using PPT, the choice of precipitant can affect recovery. For instance, the use of zinc sulfate may improve precipitation for some immunosuppressants but can reduce the recovery of Everolimus and Sirolimus.[9]
-
Check for Analyte Stability: Ensure that samples are handled and stored correctly to prevent degradation. Everolimus is generally stable in whole blood under various storage conditions, but stability should be verified during method validation.[10][11]
-
Issue 2: Significant ion suppression observed in a subset of samples.
-
Possible Cause: High concentration of co-eluting matrix components, such as phospholipids, in those specific samples.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the LC gradient to better separate Everolimus and this compound from the interfering peaks. A longer run time or a different column chemistry might be necessary.[2]
-
Enhance Sample Cleanup: Switch from protein precipitation to a more effective sample preparation method like SPE or LLE to remove a broader range of matrix components.
-
Post-Column Infusion Experiment: Conduct a post-column infusion experiment to identify the retention time regions where ion suppression is most severe. This can help in optimizing the chromatography to avoid co-elution of the analyte with these interferences.[1][7]
-
Issue 3: High variability in results, especially at low concentrations.
-
Possible Cause: Inconsistent matrix effects between samples or issues with the internal standard.
-
Troubleshooting Steps:
-
Verify Internal Standard Purity and Concentration: Ensure the this compound solution is accurately prepared and free of impurities.
-
Assess Matrix Effects from Different Lots: Evaluate matrix effects using at least six different sources of blank whole blood to ensure the method is robust across different patient populations.[3]
-
Dilution Integrity: If high concentration samples are being diluted, ensure that the dilution is performed with the same matrix (blank whole blood) to maintain a consistent matrix environment.[5]
-
Experimental Protocols
1. Protein Precipitation (PPT) Method
This is a common and rapid sample preparation technique.
-
Procedure:
-
To 100 µL of whole blood sample, add 200 µL of a precipitating reagent (e.g., methanol or acetonitrile containing the this compound internal standard).[12] Some protocols may include zinc sulfate to aid in protein removal.[13]
-
Vortex the mixture for 30-60 seconds.[12]
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes.[12][13]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[12]
-
2. Liquid-Liquid Extraction (LLE) Method
LLE provides a cleaner extract compared to PPT.
-
Procedure:
-
To 100 µL of whole blood, add the this compound internal standard solution.[3]
-
Add an appropriate buffer to adjust the pH (e.g., to alkaline conditions).[3]
-
Add the extraction solvent (e.g., a mixture of diethyl ether and ethyl acetate).[3]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[14][15]
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for LC-MS/MS methods for Everolimus quantification in whole blood using a deuterated internal standard.
Table 1: Method Validation Parameters
| Parameter | Typical Range | Reference(s) |
| Linearity Range | 0.1 - 50.0 ng/mL | [3][16] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | [3][5][17] |
| Intra-day Precision (%CV) | < 15% | [6][14][17] |
| Inter-day Precision (%CV) | < 15% | [6][14][17] |
| Accuracy (%Bias) | 85 - 115% | [6][14][17] |
Table 2: Extraction Recovery and Matrix Effect
| Sample Preparation Method | Analyte | Extraction Recovery | Matrix Effect | Reference(s) |
| Protein Precipitation | Everolimus | 81 - 108% | Ion enhancement observed but compensated by IS | [9][13] |
| Liquid-Liquid Extraction | Everolimus | 90.9 - 94.8% | Minimal matrix effect observed | [3][16] |
| Liquid-Liquid Extraction | This compound | 91.4 - 95.6% | Minimal matrix effect observed | [3][16] |
Visualizations
Caption: General experimental workflow for Everolimus analysis in whole blood.
Caption: A logical troubleshooting workflow for common issues.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. waters.com [waters.com]
- 6. Evaluation of a LC-MS method for everolimus preclinical determination in brain by using [(13)C2D4]RAD001 internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. our.repo.nii.ac.jp [our.repo.nii.ac.jp]
- 9. research.rug.nl [research.rug.nl]
- 10. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. msacl.org [msacl.org]
- 14. Validation and clinical application of an LC-MS/MS method for the quantification of everolimus using volumetric absorptive microsampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.eur.nl [pure.eur.nl]
- 16. researchgate.net [researchgate.net]
- 17. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Everolimus-d4 Concentration for Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of everolimus-d4 as an internal standard for the quantitative analysis of everolimus.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard necessary for the quantification of everolimus?
An internal standard (IS) is crucial in quantitative mass spectrometry to correct for variability during sample preparation and analysis. Factors such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response can fluctuate between samples. An ideal IS, like a stable isotope-labeled version of the analyte (e.g., this compound), behaves similarly to the analyte of interest throughout the entire analytical process, thus improving the accuracy and precision of the measurement.[1][2][3]
Q2: What makes this compound a suitable internal standard for everolimus analysis?
This compound is a deuterated form of everolimus, meaning it has the same chemical structure but with four deuterium atoms replacing four hydrogen atoms. This results in a higher mass, allowing it to be distinguished from the unlabeled everolimus by the mass spectrometer. Because its physicochemical properties are nearly identical to everolimus, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This co-behavior allows for reliable correction of analytical variability.[4][5][6][7]
Q3: What is a typical concentration range for this compound as an internal standard?
The optimal concentration of this compound can vary depending on the specific analytical method, sample matrix, and instrument sensitivity. However, published literature provides some guidance. For instance, working solutions for whole blood analysis have been reported in the range of 0.05 mg/L (50 ng/mL) to 0.25 µg/mL (250 ng/mL).[4][8] It is essential to experimentally determine the optimal concentration for your specific assay.
Q4: Can other internal standards be used for everolimus quantification?
While this compound is a preferred choice, other compounds have been used as internal standards, such as 32-desmethoxyrapamycin or rapamycin-d3.[5][9] However, stable isotope-labeled internal standards like this compound generally offer better performance because they more closely mimic the behavior of the analyte.[5][6]
Troubleshooting Guide
Issue: High Variability in the this compound Signal
-
Possible Cause: Inconsistent sample preparation or extraction.
-
Solution: Ensure thorough vortexing and centrifugation. Check the consistency of pipetting volumes for all reagents.
-
-
Possible Cause: Instability of the internal standard in the working solution.
-
Solution: Prepare fresh working solutions of this compound daily. Store stock solutions under appropriate conditions (e.g., protected from light, at the recommended temperature).
-
-
Possible Cause: Instrument instability.
-
Solution: Perform system suitability tests before running the analytical batch. Check for fluctuations in spray stability or detector response.
-
Issue: Poor Peak Shape for this compound
-
Possible Cause: Suboptimal chromatographic conditions.
-
Solution: Optimize the mobile phase composition, gradient, and flow rate. Ensure the analytical column is not degraded.
-
-
Possible Cause: Co-elution with interfering substances from the matrix.
-
Solution: Improve the sample clean-up procedure. Adjust the chromatographic method to better separate the internal standard from interferences.
-
Issue: Significant Ion Suppression or Enhancement of the this compound Signal
-
Possible Cause: Strong matrix effects from the biological sample.
-
Possible Cause: Inappropriate concentration of the internal standard.
-
Solution: The concentration of the internal standard should be sufficient to provide a robust signal but not so high that it contributes to detector saturation or alters the ionization of the analyte. Re-optimize the concentration as described in the experimental protocol below.
-
Experimental Protocol: Determining the Optimal this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for use as an internal standard in a quantitative LC-MS/MS assay for everolimus.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of intermediate and working solutions of this compound at various concentrations (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL, 50 ng/mL, 25 ng/mL, and 10 ng/mL).
2. Sample Preparation:
-
Select a representative blank matrix (e.g., whole blood, plasma) that is free of everolimus and this compound.
-
Prepare three sets of samples:
-
Set A (Analyte Only): Spike the blank matrix with everolimus at a mid-range concentration of the intended calibration curve.
-
Set B (IS Only): Spike the blank matrix with the different concentrations of the this compound working solutions.
-
Set C (Analyte + IS): Spike the blank matrix with everolimus at a mid-range concentration and with each of the different concentrations of the this compound working solutions.
-
-
Process all samples using your established extraction procedure (e.g., protein precipitation).[11]
3. LC-MS/MS Analysis:
-
Analyze the extracted samples using your developed LC-MS/MS method.
-
Monitor the signal intensity (peak area or height) for both everolimus and this compound.
4. Data Analysis and Optimization:
-
Evaluate the IS Response: In Set B, assess the signal intensity of this compound at each concentration. The optimal concentration should provide a stable and reproducible signal that is well above the limit of detection but not saturating the detector.
-
Assess the Impact on Analyte Signal: In Set C, compare the everolimus signal intensity across the different this compound concentrations. The presence of the internal standard should not significantly suppress or enhance the analyte signal.
-
Calculate the Analyte/IS Ratio: For Set C, calculate the ratio of the everolimus peak area to the this compound peak area for each concentration of the internal standard.
-
Determine Precision: The optimal this compound concentration should result in the lowest coefficient of variation (%CV) for the analyte/IS ratio across replicate injections.
Quantitative Data Summary
The following table summarizes typical concentration ranges and performance metrics for everolimus analysis using a stable isotope-labeled internal standard, as reported in various studies.
| Parameter | Reported Value | Source |
| This compound Working Solution Concentration | 0.05 mg/L (for whole blood) | [4] |
| 0.01 mg/L (for microsamples) | [4] | |
| 0.25 µg/mL | [8] | |
| Linearity Range for Everolimus | 1.27–64.80 ng/mL (in whole blood) | [12] |
| 2.0-150 ng/mL | [9] | |
| 4-100 ng/mL | [2] | |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [5] |
| 0.5 ng/mL | [6][13] | |
| Precision (%CV) | ≤14.6% | [14] |
| 4.3%-7.2% | [5] | |
| 3-19% (Intra-day and Inter-day) | [2] | |
| Accuracy | Within 11.1% | [14] |
| 82-109% | [2] |
Experimental Workflow Diagram
Caption: Workflow for the optimization of this compound internal standard concentration.
References
- 1. Evaluation of a LC-MS method for everolimus preclinical determination in brain by using [13C2D4]RAD001 internal standard [research.unipg.it]
- 2. Evaluation of a LC-MS method for everolimus preclinical determination in brain by using [(13)C2D4]RAD001 internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of cyclosporine, tacrolimus, sirolimus and everolimus by liquid chromatography coupled to electrospray ionization and tandem mass spectrometry: assessment of matrix effects and assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical performance of a new liquid chromatography/tandem mass spectrometric method for determination of everolimus concentrations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. msacl.org [msacl.org]
- 11. agilent.com [agilent.com]
- 12. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pure.eur.nl [pure.eur.nl]
Addressing poor peak shape in Everolimus-d4 chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of poor peak shape during the chromatographic analysis of Everolimus-d4.
Troubleshooting Poor Peak Shape in this compound Analysis
Poor peak shape, often characterized by tailing or fronting, can significantly compromise the accuracy and precision of quantitative analysis. This guide explores potential causes and solutions to achieve symmetrical, well-defined peaks for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
Peak tailing is the most common distortion in chromatography, where the trailing edge of a peak is wider than the leading edge.[1][2] For a molecule like this compound, the primary causes often involve secondary interactions between the analyte and the stationary phase.
-
Secondary Interactions: Polar functional groups in this compound can interact with active sites, such as residual silanol groups on silica-based C18 columns. These interactions can lead to peak tailing.[2][3]
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and residual silanols on the column. An inappropriate pH can increase unwanted secondary interactions.
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[3]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][4]
Q2: How can I improve peak shape by modifying the mobile phase?
The mobile phase composition is a critical factor in achieving good peak shape.
-
Use of Buffers: Incorporating a buffer, such as ammonium acetate or ammonium formate, in the aqueous portion of the mobile phase can help to maintain a consistent pH and minimize interactions with silanol groups.[5][6][7] Several studies have found that using an ammonium acetate buffer is effective.[5][8]
-
Adjusting pH: For basic compounds, operating at a lower pH (e.g., pH 3-4) can suppress the ionization of silanol groups, thereby reducing peak tailing.[2] Conversely, working at a higher pH can ensure the analyte is in a single, non-ionized form.
-
Choice of Organic Modifier: Acetonitrile is a common choice for Everolimus analysis.[5][8][9] The ratio of the organic modifier to the aqueous phase should be optimized to ensure proper elution and peak shape.
Q3: Could my column be the source of the poor peak shape?
Yes, the column is a frequent source of peak shape issues.
-
Column Choice: Using a highly deactivated, end-capped column can reduce the number of available silanol groups for secondary interactions.[1][2]
-
Column Contamination: If you suspect contamination, flushing the column with a strong solvent may help. However, if the column is old or has been used extensively with complex matrices, it may need to be replaced.
-
Column Voids or Bed Deformation: A void at the column inlet or a deformed packing bed can lead to peak distortion for all analytes.[1][10] This can sometimes be resolved by back-flushing the column or, more commonly, requires column replacement.[11]
Q4: What role does sample preparation play in peak shape?
Proper sample preparation is crucial to prevent issues that can affect peak shape.
-
Solvent Mismatch: The injection solvent should ideally be the same as or weaker than the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[3][12]
-
Sample Clean-up: For complex matrices like whole blood, a thorough sample clean-up, such as protein precipitation followed by solid-phase extraction (SPE), can prevent contamination of the column and subsequent peak shape issues.[6][13][14]
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting poor peak shape for this compound.
Caption: A logical workflow to diagnose and resolve poor peak shape.
Optimized Chromatographic Conditions
The following table summarizes successful chromatographic conditions reported for the analysis of Everolimus, which can serve as a starting point for method development for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Hypersil BDS C18 (100x4.6 mm, 5 µm)[5] | Cosmosil C18 (250mm x 4.6ID, 5 µm)[9] | Symmetry ODS C18 (4.6 x 250mm, 5µm)[15] |
| Mobile Phase | Ammonium acetate buffer:Acetonitrile (50:50 v/v), pH 6.5[5] | Acetonitrile:Methanol (60:40 v/v), pH 3[9] | Methanol:Phosphate Buffer (35:65% v/v), pH 3.6[15] |
| Flow Rate | 1.0 mL/min[5][9] | 1.0 mL/min[15] | Not Specified |
| Detection | UV at 280 nm[5] | UV at 285 nm[9] | UV at 235 nm[15] |
| Column Temp. | 30°C[5] | Not Specified | Not Specified |
| Injection Vol. | 10 µL[5] | Not Specified | Not Specified |
| Tailing Factor | 1.24[5] | Not Specified | Not Specified |
Experimental Protocol: LC-MS/MS Analysis of this compound in Whole Blood
This protocol is a representative example based on methods described in the literature.[6][13][14]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood sample, add 500 µL of a precipitation solution containing the internal standard (this compound). The precipitation solution is typically a 1:4 (v/v) mixture of 0.1M aqueous zinc sulfate and acetonitrile.[13]
-
Vortex the mixture for 10 seconds at high speed.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an injection vial for LC-MS/MS analysis.
2. Chromatographic Conditions
-
LC System: Agilent 1260 LC system or equivalent.[14]
-
Column: Waters Symmetry C18 or equivalent.[6]
-
Mobile Phase A: 2 mM ammonium acetate with 0.1% formic acid in water.[6]
-
Mobile Phase B: 2 mM ammonium acetate with 0.1% formic acid in methanol.[6]
-
Gradient: A suitable gradient to separate this compound from potential interferences.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.[6]
-
Column Temperature: 50°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Agilent 6460 or equivalent triple quadrupole mass spectrometer.[14]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the appropriate precursor to product ion transitions for Everolimus and this compound.
Chemical Structure of this compound
The following diagram shows the chemical structure of Everolimus, with the positions of deuterium labeling indicated for this compound.
Caption: Structure of Everolimus, highlighting the typical location for d4 labeling.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 5. Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. halocolumns.com [halocolumns.com]
- 13. msacl.org [msacl.org]
- 14. agilent.com [agilent.com]
- 15. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
Technical Support Center: Troubleshooting Everolimus-d4 Carryover in Autosamplers
Welcome to the technical support center for addressing autosampler carryover issues specifically related to Everolimus-d4. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate carryover during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to carryover?
This compound is the deuterated form of Everolimus, commonly used as an internal standard in quantitative bioanalysis. Everolimus is a large, hydrophobic molecule with a complex structure. Its properties, including low aqueous solubility and potential for strong interactions with surfaces, contribute to its tendency to adsorb to various components of the LC-MS/MS system, particularly the autosampler, leading to carryover.
Q2: How can I differentiate between carryover and system contamination?
Carryover is the appearance of an analyte in a blank injection immediately following a high-concentration sample, with the peak area decreasing in subsequent blank injections.[1] Contamination, on the other hand, will result in a consistent analyte peak area across multiple blank injections and may also be present in a blank injected before any sample.[1]
Q3: What are the primary sources of this compound carryover within an autosampler?
The most common sources of carryover within an autosampler include:
-
Injector Needle: Both the inner and outer surfaces of the needle can retain analyte.
-
Injector Valve and Rotor Seal: Scratches or wear on the rotor seal can create areas where the analyte can be trapped.
-
Sample Loop: Adsorption of the analyte to the inner surface of the sample loop.
-
Tubing and Fittings: Dead volumes in connections can trap and slowly release the analyte.
Q4: What is an acceptable level of carryover for this compound analysis?
While the ideal is zero carryover, a common acceptance criterion in regulated bioanalysis is that the carryover peak in a blank injection following the highest calibration standard should be no more than 20% of the peak area of the lower limit of quantitation (LLOQ) standard.[1]
Troubleshooting Guides
Guide 1: Systematic Approach to Identifying the Source of Carryover
This guide provides a step-by-step process to pinpoint the origin of the this compound carryover.
Experimental Protocol:
-
Initial Carryover Assessment:
-
Inject the highest concentration standard of Everolimus.
-
Immediately follow with three consecutive blank injections (using a clean, unused vial of mobile phase or reconstitution solvent).
-
Analyze the chromatograms to confirm the presence and assess the magnitude of the carryover peak.
-
-
Isolating the Autosampler vs. the Column:
-
Replace the analytical column with a zero-dead-volume union.
-
Repeat the injection sequence from step 1 (high standard followed by blanks).
-
If carryover is still observed, the source is likely within the autosampler or the upstream LC components.
-
If carryover is significantly reduced or eliminated, the column is a primary contributor.
-
-
Investigating Autosampler Components:
-
Needle Wash Evaluation: If the autosampler is identified as the source, the first step is to optimize the needle wash procedure. This includes the composition of the wash solvent, the duration of the wash, and the wash mode (e.g., pre- and post-injection).
-
Injector Valve and Rotor Seal Inspection: If optimizing the needle wash is insufficient, inspect the injector valve's rotor seal for scratches or wear. Replace if necessary.
-
Sample Loop: Consider replacing the sample loop, as it can be a site of analyte adsorption.
-
Guide 2: Optimizing Autosampler Wash Protocols for this compound
Effective cleaning of the autosampler is critical for minimizing this compound carryover. Due to its low aqueous solubility, organic solvents are necessary for an effective wash solution.
Experimental Protocol:
-
Selecting an Appropriate Wash Solvent:
-
Start with a strong organic solvent in which Everolimus is highly soluble. Based on its chemical properties, effective wash solutions will likely be composed of methanol, acetonitrile, isopropanol, or mixtures thereof.
-
Prepare a series of wash solutions with varying compositions (see Table 1 for examples).
-
-
Evaluating Wash Solvent Efficacy:
-
For each wash solution, perform the following injection sequence:
-
Highest concentration Everolimus standard.
-
Blank injection.
-
-
Quantify the carryover percentage relative to the LLOQ for each wash solution.
-
-
Optimizing Wash Parameters:
-
Once an effective wash solvent is identified, optimize the wash volume and duration.
-
Experiment with different wash modes available on your autosampler (e.g., needle dip vs. active wash, pre-injection vs. post-injection wash).
-
Data Presentation
Table 1: Reported Wash Solutions for Everolimus and Similar Analytes
| Wash Solution Composition | Analyte(s) | Observed Carryover/Notes |
| Methanol:30 mM Ammonium Acetate pH 5.1 (80:20) | Everolimus | Used in a validated HPLC-MS/MS method. |
| Methanol/Water (50:50, v/v) | Everolimus | Used as a solvent for stock solutions. |
| 100% Methanol | General | Often effective for hydrophobic compounds. |
| 100% Acetonitrile | General | Alternative strong organic solvent. |
| Isopropanol | General | Recommended for its strong solubilizing properties. |
| Mixture of water:MeOH:ACN:IPA with 0.1% formic acid | Everolimus | Used for LC needle rinsing between runs to prevent carry-over. |
Visualizations
Diagram 1: Logical Workflow for Troubleshooting this compound Carryover
Caption: A flowchart outlining the systematic process for identifying the source of this compound carryover.
Diagram 2: Decision Pathway for Selecting an Autosampler Wash Solution
Caption: A decision tree to guide the selection and optimization of an effective autosampler wash solvent for this compound.
References
Improving recovery of Everolimus-d4 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Everolimus-d4 during sample extraction for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in sample analysis?
This compound is a stable isotope-labeled internal standard (SIL-IS) for Everolimus. It is chemically identical to Everolimus, with the exception that four hydrogen atoms have been replaced by deuterium. This subtle mass difference allows it to be distinguished from the unlabeled Everolimus by a mass spectrometer. In quantitative bioanalysis, an internal standard is added to samples at a known concentration before sample preparation. It helps to correct for variability in the extraction process and for matrix effects, which can suppress or enhance the instrument's response to the analyte. Using a SIL-IS like this compound is considered the gold standard as it closely mimics the behavior of the analyte during extraction and ionization, leading to more accurate and precise quantification.[1][2]
Q2: What are the common methods for extracting this compound from biological samples?
The most common methods for extracting Everolimus and its deuterated internal standard, this compound, from biological matrices, particularly whole blood, are:
-
Protein Precipitation (PPT): This is a simple and rapid method where a protein precipitant, such as methanol, acetonitrile, or zinc sulfate, is added to the sample to denature and precipitate proteins.[2][3][4] The supernatant containing the analyte and internal standard is then separated for analysis.
-
Liquid-Liquid Extraction (LLE): This method involves the partitioning of the analyte and internal standard from the aqueous sample matrix into an immiscible organic solvent.[5][6] The choice of solvent is critical for achieving high recovery.
-
Solid-Phase Extraction (SPE): In this technique, the sample is passed through a solid sorbent that retains the analyte and internal standard. Interfering substances are washed away, and the purified analyte and internal standard are then eluted with a suitable solvent.[4][7]
Q3: What are the expected recovery rates for this compound?
Recovery rates for this compound can vary depending on the extraction method and the biological matrix. However, with optimized protocols, high recovery is achievable. For instance, a liquid-liquid extraction method using a diethyl ether: ethyl acetate (30:70, v/v) solvent system under alkaline conditions (pH 10) has been reported to yield recovery rates of 91.4% to 95.6% for this compound from human whole blood.[5][6]
Troubleshooting Guides
Low Recovery of this compound
Low recovery of the internal standard can compromise the accuracy and precision of your results. Below are common causes and troubleshooting steps.
Problem: The peak area of this compound is consistently low across all samples, including calibrators and quality controls.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Solvent/pH (LLE) | - Ensure the pH of the sample is adjusted to an alkaline condition (around pH 10) to maximize the extraction of this compound.[5] - Experiment with different organic solvent mixtures. A combination of diethyl ether and ethyl acetate (e.g., 30:70 v/v) has been shown to be effective.[5][6] |
| Inefficient Protein Precipitation (PPT) | - Evaluate different protein precipitants. Acetonitrile and methanol are commonly used. The addition of zinc sulfate can enhance protein removal.[3] - Ensure the ratio of precipitant to sample is optimal (e.g., 4:1 precipitant:sample).[4] - Vortex the sample vigorously after adding the precipitant to ensure thorough mixing. |
| Incomplete Elution (SPE) | - Optimize the elution solvent. Ensure it is strong enough to disrupt the interaction between this compound and the sorbent. - Consider using two smaller aliquots of the elution solvent instead of one large volume for better efficiency. |
| Degradation of this compound | - Everolimus is stable in whole blood for at least 8 months at -80°C and can withstand at least three freeze-thaw cycles. However, prolonged exposure to room temperature or light should be avoided. - Prepare fresh working solutions of this compound to rule out degradation of the stock solution. |
| Matrix Effects | - Matrix components can suppress the ionization of this compound in the mass spectrometer. While a SIL-IS is designed to compensate for this, severe suppression can still lead to low signal intensity. - Improve sample cleanup by using a more rigorous extraction method like SPE or by optimizing the LLE or PPT protocol to remove more interfering substances.[2] |
High Variability in this compound Recovery
High variability in the internal standard signal across a batch of samples can lead to poor precision.
Problem: The peak area of this compound is inconsistent between samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | - Ensure accurate and consistent pipetting of the sample, internal standard, and all reagents. Calibrate pipettes regularly. |
| Incomplete Vortexing/Mixing | - Ensure all samples are vortexed or mixed for the same duration and at the same intensity to ensure consistent extraction. |
| Variable Matrix Effects | - Different patient samples can have varying levels of matrix components, leading to differential ion suppression.[2] A well-chosen SIL-IS like this compound should track and correct for this. If variability is still high, further optimization of the sample cleanup is necessary. |
| Presence of Anticoagulants | - While studies on the direct impact of different anticoagulants on this compound extraction are limited, it is good practice to use the same anticoagulant for all samples in a study to ensure consistency. |
Experimental Protocols
Optimized Liquid-Liquid Extraction (LLE) Protocol for this compound in Whole Blood
This protocol is based on a method with reported high recovery for Everolimus and this compound.[5][6]
-
Sample Preparation:
-
To 100 µL of whole blood sample, add 50 µL of this compound internal standard working solution.
-
Vortex for 15 seconds.
-
Add 100 µL of a buffer solution at pH 10 (e.g., boric acid/potassium chloride/sodium hydroxide buffer).
-
Vortex for 1 minute.
-
-
Extraction:
-
Add 2.5 mL of diethyl ether: ethyl acetate (30:70, v/v).
-
Mix on a rotary mixer for 10 minutes.
-
Centrifuge at approximately 3200 x g for 5 minutes at 10°C.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
-
Analysis:
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
-
Protein Precipitation (PPT) Protocol
A simple and common method for sample preparation.[2][4]
-
Sample Preparation:
-
To 100 µL of whole blood sample, add 50 µL of this compound internal standard working solution.
-
Vortex briefly.
-
-
Precipitation:
-
Add 400 µL of cold acetonitrile (or methanol containing zinc sulfate).
-
Vortex vigorously for at least 30 seconds.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
-
Visualizations
General Workflow for this compound Sample Extraction and Analysis
Caption: A generalized workflow for the extraction and analysis of this compound.
mTOR Signaling Pathway and the Mechanism of Action of Everolimus
Everolimus exerts its effect by inhibiting the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.
Caption: The mTOR signaling pathway and the inhibitory action of Everolimus.
References
- 1. researchgate.net [researchgate.net]
- 2. clinicalpub.com [clinicalpub.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Everolimus-d4 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Everolimus-d4 quantification.
Frequently Asked Questions (FAQs)
Q1: How does hematocrit affect the quantification of Everolimus in whole blood samples?
Everolimus extensively partitions into red blood cells[1][2]. Consequently, the hematocrit level, which is the volume percentage of red blood cells in the blood, directly influences the concentration of Everolimus measured in whole blood. A decrease in hematocrit will lead to a proportional decrease in the whole blood Everolimus concentration, even if the plasma concentration remains unchanged[1][2]. For instance, a study predicted that a drop in hematocrit from 45% to 20% could result in an approximately 50% reduction in whole-blood Everolimus exposure[1][2]. Therefore, it is crucial to consider and often correct for hematocrit values when analyzing whole blood samples to ensure accurate therapeutic drug monitoring (TDM)[1][2].
Q2: My Everolimus concentrations from Dried Blood Spots (DBS) are inconsistent. Could hematocrit be the cause?
Yes, hematocrit is a well-documented source of variability and inaccuracy in traditional DBS analysis for Everolimus[3][4][5]. The viscosity of the blood, which is dependent on hematocrit, affects how the blood spreads on the filter paper. This can lead to variations in the spot size and the amount of blood in a standard-sized punch, ultimately impacting the accuracy of the quantification. Studies have shown that a combination of low hematocrit and high Everolimus concentration can particularly affect extraction recoveries[3][4]. For this reason, some analytical methods for DBS require a correction algorithm based on the patient's hematocrit level to improve the accuracy of the results[5].
Q3: Are there alternative sampling methods that are less susceptible to the hematocrit effect for Everolimus quantification?
Yes, Volumetric Absorptive Microsampling (VAMS) is an alternative technique designed to minimize the impact of hematocrit[6][7][8][9][10]. VAMS devices collect a fixed and precise volume of blood, which largely overcomes the issues of variable spot size and blood volume associated with traditional DBS[7]. While VAMS significantly reduces hematocrit-related bias, it is still recommended to evaluate the potential for a residual hematocrit effect during method validation for each specific analyte[6].
Q4: I am using this compound as an internal standard. Will this correct for the hematocrit effect?
Using a stable isotope-labeled internal standard like this compound is essential for accurate quantification with LC-MS/MS methods as it helps to correct for matrix effects, extraction variability, and instrument response fluctuations[11][12][13][14]. However, an internal standard alone does not fully compensate for the physical effect of hematocrit on sample collection, particularly with DBS. The issue with DBS is the variable amount of blood collected in a punch due to different spreading properties of blood with varying hematocrit levels. While the internal standard will correct for analytical variability, it cannot correct for an inaccurate initial sample volume. This is why methods like VAMS, which ensure a constant sample volume, are advantageous[7][8].
Q5: What is the expected impact of hematocrit on Everolimus recovery when using VAMS?
Studies have demonstrated that VAMS significantly mitigates the impact of hematocrit on Everolimus quantification. One study found that biases caused by hematocrit effects were within 15% for hematocrit levels ranging from 0.20 to 0.60 L/L[10]. Another comprehensive validation study reported that hematocrit effects were negligible when using VAMS (Mitra™ devices) for Everolimus monitoring[6][8][9].
Troubleshooting Guides
Issue: High variability in this compound quantification using Dried Blood Spots (DBS).
| Potential Cause | Troubleshooting Step |
| Hematocrit Variation | 1. Measure the hematocrit level for each DBS sample. 2. Apply a validated correction formula to your results based on the hematocrit value[5]. 3. If hematocrit levels are highly variable across your study samples, consider using an alternative sampling method like VAMS. |
| Inconsistent Spot Volume | 1. Ensure a consistent volume of blood is applied to the DBS card. 2. Visually inspect the spots for uniform size and shape. 3. Punch from the center of the dried blood spot. |
| Extraction Inefficiency | 1. Optimize the extraction solvent and procedure to ensure complete recovery of Everolimus and this compound from the DBS card. 2. Be aware that low hematocrit combined with high analyte concentrations can negatively impact extraction recovery[3][4]. |
Issue: Discrepancy between whole blood and DBS/VAMS Everolimus concentrations.
| Potential Cause | Troubleshooting Step |
| Hematocrit Effect (DBS) | 1. As with high variability, apply a hematocrit correction to your DBS results. 2. Compare the corrected DBS concentrations to the whole blood values. |
| Sample Collection Technique | 1. Review the standard operating procedures for both venous blood collection and microsampling to ensure consistency. 2. For VAMS, ensure the device tip is fully saturated with blood. |
| Analyte Stability | 1. Verify the stability of Everolimus in both whole blood and dried samples under the storage conditions used. |
Quantitative Data Summary
Table 1: Impact of Hematocrit on Whole Blood Everolimus Concentration
| Hematocrit Level | Predicted Change in Whole Blood Everolimus Exposure | Reference |
| Decrease from 45% to 20% | ~50% Reduction | [1][2] |
Table 2: Hematocrit Effect on Everolimus Recovery with VAMS
| Hematocrit Range (L/L) | Bias in Everolimus Concentration | Reference |
| 0.20 - 0.60 | Within 15% | [10] |
| Not Specified | Negligible | [6][8][9] |
Experimental Protocols
Protocol 1: Everolimus Quantification from Dried Blood Spots (DBS) with Hematocrit Correction
-
Sample Collection: Spot a fixed volume (e.g., 30 µL) of whole blood onto a validated DBS filter card and allow it to dry completely.
-
Hematocrit Measurement: Determine the hematocrit of the original whole blood sample using a hematology analyzer.
-
Punching: Punch a fixed-diameter disc (e.g., 3 mm) from the center of the dried blood spot.
-
Extraction:
-
Place the punched disc into a clean microcentrifuge tube.
-
Add a precise volume of extraction solution containing the internal standard (this compound). The extraction solution is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer, sometimes with a precipitating agent like zinc sulfate[13].
-
Vortex and/or sonicate the sample to ensure complete extraction of the analyte and internal standard.
-
Centrifuge the sample to pellet the filter paper and any precipitated proteins.
-
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system for quantification.
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Hematocrit Correction: Apply a pre-validated correction formula to the measured Everolimus concentration. An example of such a formula is: Corrected Concentration = Measured Concentration / (1.6305 – 1.559 * Hematocrit)[5].
Protocol 2: Everolimus Quantification using Volumetric Absorptive Microsampling (VAMS)
-
Sample Collection: Collect a blood sample using a VAMS device according to the manufacturer's instructions, ensuring the absorptive tip is fully saturated.
-
Drying: Allow the VAMS tip to dry completely in a suitable rack.
-
Extraction:
-
Place the entire VAMS tip into a microcentrifuge tube.
-
Add a precise volume of the extraction solution containing this compound.
-
Vortex and/or sonicate to facilitate the elution of the blood from the absorptive tip.
-
Centrifuge the sample.
-
-
LC-MS/MS Analysis: Transfer the supernatant for analysis by LC-MS/MS.
Visualizations
Caption: Impact of hematocrit on different blood sampling methods for Everolimus quantification.
Caption: General workflow for Everolimus quantification from dried blood samples.
References
- 1. A Semi-Physiological Population Model to Quantify the Effect of Hematocrit on Everolimus Pharmacokinetics and Pharmacodynamics in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Semi-Physiological Population Model to Quantify the Effect of Hematocrit on Everolimus Pharmacokinetics and Pharmacodynamics in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast LC-MS/MS analysis of tacrolimus, sirolimus, everolimus and cyclosporin A in dried blood spots and the influence of the hematocrit and immunosuppressant concentration on recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of performance of new, isotopically labeled internal standard ([13c2d4]RAD001) for everolimus using a novel high-performance liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Solving instability issues of Everolimus-d4 in processed samples
Welcome to the technical support center for Everolimus-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing instability issues of this compound in processed samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
This compound is a deuterated form of Everolimus, a potent mTOR inhibitor. In bioanalytical assays, particularly those using liquid chromatography-mass spectrometry (LC-MS/MS), this compound is commonly used as an internal standard (IS). Its chemical properties and behavior are nearly identical to Everolimus, but its increased mass allows it to be distinguished by the mass spectrometer. This helps to ensure accurate quantification of Everolimus in biological samples by correcting for variations during sample processing and analysis.
Q2: We are observing inconsistent results with our this compound internal standard. What are the common causes of its instability?
Instability of this compound in processed samples can arise from several factors, primarily related to chemical degradation. The most common causes are:
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pH Extremes: Everolimus and its deuterated analog are susceptible to degradation in both acidic and alkaline conditions through hydrolysis.[1]
-
Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products.[1]
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Elevated Temperatures: High temperatures can accelerate degradation, especially during sample processing and storage.[1]
-
Photodegradation: Although less pronounced, exposure to light can contribute to degradation over time.[1]
Q3: How stable is this compound in processed samples stored in an autosampler?
Published studies on Everolimus indicate that extracted samples are generally stable for up to 24 hours when stored at 4°C in an autosampler. Since this compound is routinely used as an internal standard in these assays, its stability is expected to be comparable to that of the parent drug under these conditions. However, it is always recommended to perform your own stability assessments under your specific laboratory conditions.
Q4: Is there a significant difference in stability between Everolimus and this compound?
While direct comparative stability studies under forced degradation conditions are not extensively published, the widespread and successful use of this compound as an internal standard in validated bioanalytical methods strongly suggests that its stability profile is very similar to that of Everolimus. The small structural difference (the presence of four deuterium atoms) is not expected to significantly alter its susceptibility to hydrolysis or oxidation.
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Peak Area/Response
| Potential Cause | Troubleshooting Step |
| Degradation during Sample Processing | 1. pH Control: Ensure that the pH of all solutions used during extraction is maintained within a neutral range (pH 6-8). Avoid strong acids or bases. 2. Temperature Control: Keep samples on ice or in a cooled rack during processing to minimize thermal degradation. 3. Minimize Exposure to Light: Protect samples from direct light, especially if processing times are extended. |
| Instability in Reconstituted Extract | 1. Autosampler Temperature: Maintain the autosampler temperature at or below 4°C. 2. Injection Sequence: Analyze samples as soon as possible after placing them in the autosampler. For long runs, consider re-preparing quality control (QC) samples to monitor for degradation over time. 3. Solvent Choice: Ensure the reconstitution solvent is free of contaminants and does not promote degradation. A neutral, non-reactive solvent is recommended. |
| Incomplete Extraction/Recovery | 1. Review Extraction Protocol: Verify that the extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is optimized for Everolimus. 2. Check Reagent Quality: Ensure all solvents and reagents are of high purity and have not expired. |
Issue 2: Appearance of Unknown Peaks Near the this compound Peak
| Potential Cause | Troubleshooting Step |
| Formation of Degradation Products | 1. Forced Degradation Study: Perform a forced degradation study on an this compound standard solution to identify the retention times of potential degradation products. This can help confirm if the unknown peaks are related to this compound degradation. 2. Optimize Processing Conditions: If degradation is confirmed, refer to the troubleshooting steps in "Issue 1" to minimize degradation. |
| Matrix Effects | 1. Matrix Blanks: Analyze extracted matrix blanks (samples without the analyte or IS) to check for interfering peaks from the biological matrix. 2. Chromatographic Separation: Adjust the chromatographic conditions (e.g., mobile phase composition, gradient) to improve the separation of this compound from any interfering peaks. |
Quantitative Data on Everolimus Stability
The following tables summarize the stability of Everolimus under various stress conditions. It is assumed that this compound will exhibit a similar stability profile.
Table 1: Stability of Everolimus under Forced Degradation Conditions
| Stress Condition | Reagent/Temperature | Duration | Degradation (%) |
| Acidic Hydrolysis | 2N HCl at 60°C | 30 minutes | 7.02%[1] |
| Alkaline Hydrolysis | 2N NaOH at 60°C | 30 minutes | < 1%[1] |
| Neutral Hydrolysis | Reflux at 60°C | 6 hours | < 1%[1] |
| Oxidation | 20% H₂O₂ at 60°C | 30 minutes | 10.09%[1] |
| Thermal Degradation | 105°C | 6 hours | < 1%[1] |
| Photolytic Degradation | Sunlight | 7 days | < 1%[1] |
Table 2: Stability of Everolimus in Whole Blood
| Storage Temperature | Duration | Concentration Decrease (%) |
| 30°C (in light) | 7 days | 6.1% |
| -20°C | 90 days | No significant degradation |
| -80°C | 8 months | Stable |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.
Materials:
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This compound standard solution (e.g., 1 mg/mL in methanol)
-
2N Hydrochloric Acid (HCl)
-
2N Sodium Hydroxide (NaOH)
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20% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
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Water (HPLC grade)
-
Heating block or water bath
-
UV chamber or direct sunlight
Procedure:
-
Acidic Degradation:
-
Mix 1 mL of this compound stock solution with 1 mL of 2N HCl.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature and neutralize with 2N NaOH.
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Dilute to a suitable concentration with mobile phase for analysis.
-
-
Alkaline Degradation:
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Mix 1 mL of this compound stock solution with 1 mL of 2N NaOH.
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Heat the mixture at 60°C for 30 minutes.
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Cool to room temperature and neutralize with 2N HCl.
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Dilute to a suitable concentration with mobile phase for analysis.
-
-
Oxidative Degradation:
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Mix 1 mL of this compound stock solution with 1 mL of 20% H₂O₂.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature.
-
Dilute to a suitable concentration with mobile phase for analysis.
-
-
Thermal Degradation:
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Evaporate the solvent from a known amount of this compound to obtain a dry powder.
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Heat the powder at 105°C for 6 hours.
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Cool to room temperature and reconstitute in a known volume of mobile phase.
-
-
Photolytic Degradation:
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Expose a thin film of this compound powder to direct sunlight for 7 days.
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After exposure, dissolve the powder in a known volume of mobile phase.
-
-
Analysis:
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Analyze all stressed samples, along with an untreated control sample, by a validated LC-MS/MS method.
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Compare the peak areas of this compound in the stressed samples to the control to calculate the percentage of degradation.
-
Monitor for the appearance of new peaks, which may correspond to degradation products.
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Protocol 2: Post-Processing Stability Assessment in Autosampler
Objective: To evaluate the stability of this compound in the final extracted and reconstituted sample matrix under typical autosampler conditions.
Materials:
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Processed and reconstituted quality control (QC) samples (low, medium, and high concentrations) containing Everolimus and this compound.
-
Validated LC-MS/MS system with a temperature-controlled autosampler.
Procedure:
-
Initial Analysis (T=0):
-
Immediately after preparation, inject a set of QC samples (n=3 for each concentration level) and analyze them using the validated LC-MS/MS method.
-
Calculate the initial mean peak area ratio (Everolimus/Everolimus-d4) for each QC level.
-
-
Autosampler Storage:
-
Store the remaining QC samples in the autosampler at a set temperature (e.g., 4°C).
-
-
Time-Point Analysis:
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At predefined time points (e.g., 4, 8, 12, 24 hours), re-inject and analyze the stored QC samples.
-
-
Data Evaluation:
-
Calculate the mean peak area ratio for each QC level at each time point.
-
Compare the mean peak area ratios at each time point to the initial (T=0) values.
-
The analyte is considered stable if the percentage deviation is within an acceptable range (typically ±15%).
-
Visualizations
Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway inhibited by Everolimus.
Caption: Primary degradation pathways of this compound.
Caption: Logical workflow for troubleshooting this compound instability issues.
References
Reducing background noise in Everolimus-d4 mass spectrometry
Welcome to the technical support center for Everolimus-d4 mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in this compound mass spectrometry?
High background noise in LC-MS/MS analysis of this compound can originate from several sources. These can be broadly categorized as issues related to the sample matrix, the LC system, and the mass spectrometer itself.
-
Matrix Effects: Biological samples, such as whole blood or plasma, contain numerous endogenous components (e.g., salts, lipids, proteins) that can co-elute with this compound and interfere with its ionization, leading to ion suppression or enhancement.[1][2][3][4] This is a significant contributor to background noise and can affect the accuracy and precision of quantification.[2][3]
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Contaminants: Contaminants can be introduced at various stages of the analytical process. Common sources include:
-
Solvents and Reagents: Impurities in solvents (even LC-MS grade), mobile phase additives, and sample preparation reagents can contribute to high background.[5][6] Using high-purity, LC-MS grade solvents and reagents is crucial.[6]
-
Sample Preparation: Inadequate removal of matrix components during protein precipitation or solid-phase extraction can lead to a "dirty" sample being injected into the system.[7][8]
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System Contamination: Carryover from previous injections, buildup of non-volatile salts in the ion source, and contaminated tubing or fittings can all elevate the background signal.[7][9][10]
-
-
LC System Issues:
-
Mobile Phase: Improperly prepared or degassed mobile phases can lead to an unstable baseline and increased noise.[11] The quality of mobile phase additives like formic acid or ammonium acetate is also important.[5]
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Pump Performance: An unstable pump flow can generate significant MS noise.[9]
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Column Contamination: Fouling or degradation of the analytical column is a frequent source of background noise.[8][9]
-
-
Mass Spectrometer Settings:
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing High Background Noise
This guide provides a step-by-step process to identify the source of high background noise in your this compound analysis.
Guide 2: Addressing Matrix Effects
Matrix effects, such as ion suppression or enhancement, are a common challenge when analyzing this compound in biological matrices.
Q2: How can I minimize matrix effects in my this compound assay?
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting this compound.
-
Protein Precipitation (PPT): This is a common and straightforward method. A one-step protein precipitation using a precipitating reagent like a 1:4 (v/v) mixture of 0.1M zinc sulfate and acetonitrile is often effective.[1]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than PPT, although it involves more extensive method development.
-
-
Use of an Isotopic Internal Standard: An isotopically labeled internal standard, such as this compound or [13C2D4]RAD001, is highly recommended.[12][13][14][15] These standards have nearly identical chemical and physical properties to the analyte and will be similarly affected by matrix effects, thus providing more accurate and precise quantification.[3][15]
-
Chromatographic Separation: Optimize the LC method to chromatographically separate this compound from co-eluting matrix components. This may involve adjusting the mobile phase gradient, changing the column chemistry, or using a column with a different particle size.
-
Dilution: If matrix effects are severe, diluting the sample with the initial mobile phase can sometimes mitigate the issue, although this may compromise the limit of quantification.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common method for extracting Everolimus from whole blood samples.[1][16]
-
Sample Collection: Collect whole blood samples in appropriate anticoagulant-containing tubes.
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Internal Standard Spiking: To 100 µL of whole blood sample, calibrator, or quality control sample, add the internal standard solution (this compound in a suitable solvent).
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Precipitation: Add 200 µL of a precipitating reagent (e.g., a 1:4 mixture of 0.4 M zinc sulfate and methanol containing the internal standard).[16]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[16]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000-13,000 rpm) for 5-10 minutes.[1][16]
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Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical performance characteristics for this compound mass spectrometry assays.
Table 1: Method Performance Characteristics
| Parameter | Typical Range | Reference |
| Linearity Range | 1.0 - 50.0 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL | [14][17] |
| Intra-day Precision (%CV) | < 15% | [12][13] |
| Inter-day Precision (%CV) | < 15% | [12][13] |
| Accuracy | 82 - 109% | [12] |
| Recovery | 72 - 117% | [13] |
Table 2: Comparison of Internal Standards
The choice of internal standard is critical for accurate quantification. Isotopically labeled internal standards generally offer better performance compared to structural analogs.[15][18]
| Internal Standard Type | Advantages | Disadvantages |
| Isotopically Labeled (e.g., this compound) | Co-elutes with the analyte, experiences similar matrix effects, leading to better correction and higher accuracy.[3][15] | Higher cost. |
| Structural Analog | Lower cost. | May not co-elute perfectly and may not experience identical matrix effects, potentially leading to less accurate correction. |
References
- 1. msacl.org [msacl.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of cyclosporine, tacrolimus, sirolimus and everolimus by liquid chromatography coupled to electrospray ionization and tandem mass spectrometry: assessment of matrix effects and assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. shimadzu.com [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. zefsci.com [zefsci.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. Evaluation of a LC-MS method for everolimus preclinical determination in brain by using [(13)C2D4]RAD001 internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of performance of new, isotopically labeled internal standard ([13c2d4]RAD001) for everolimus using a novel high-performance liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Sensitive quantification of sirolimus and everolimus by LC-MS/MS with online sample cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Everolimus and Everolimus-d4 Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Multiple Reaction Monitoring (MRM) transitions for Everolimus and its deuterated internal standard, Everolimus-d4. This resource is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Everolimus and this compound?
A1: The selection of MRM transitions is critical for assay sensitivity and specificity. Everolimus can form both ammonium [M+NH4]+ and sodium [M+Na]+ adducts in the ion source. While both can be monitored, the ammonium adduct often provides higher sensitivity.[1] Below are the recommended MRM transitions for the ammonium adducts of Everolimus and its deuterated internal standard, this compound. It is crucial to empirically optimize collision energies on your specific instrument.
Q2: Which adduct of Everolimus ([M+NH4]+ or [M+Na]+) should I monitor?
A2: Both ammonium and sodium adducts of Everolimus can be observed in positive ionization mode. However, the ammonium adduct ([M+NH4]+) is generally preferred as it tends to provide higher sensitivity and more consistent fragmentation.[1] The choice may also depend on the mobile phase composition; the presence of ammonium salts (e.g., ammonium formate or ammonium acetate) will promote the formation of the ammonium adduct.
Q3: What is the recommended internal standard for Everolimus analysis?
A3: The use of a stable isotope-labeled internal standard is highly recommended to ensure accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[2] this compound is a commonly used and suitable deuterated internal standard for this purpose.[1][3] While analog internal standards can be used, isotopically labeled standards generally provide better accuracy and precision.[3][4]
Q4: What are common sample preparation techniques for whole blood analysis of Everolimus?
A4: A simple and effective method for extracting Everolimus from whole blood is protein precipitation.[2] This typically involves the addition of a precipitating agent like methanol or acetonitrile, often in combination with zinc sulfate to facilitate cell lysis and protein removal.[5] Following precipitation, the sample is centrifuged, and the supernatant is injected into the LC-MS/MS system.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Broadening)
-
Question: My Everolimus peak is showing significant tailing. What are the potential causes and solutions?
-
Answer: Peak tailing for basic compounds like Everolimus can be caused by several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte, causing tailing.
-
Column Overload: Injecting too much analyte can saturate the stationary phase.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue.[6]
-
-
Column Contamination or Voids: Accumulation of matrix components on the column frit or the formation of a void in the packing material can distort peak shape.[6][9]
-
Solution: First, try back-flushing the column. If this does not resolve the issue, replacing the column may be necessary.[9] Using a guard column can help prolong the life of your analytical column.
-
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can lead to peak distortion.
-
Solution: Ensure your sample is dissolved in a solvent that is as weak as or weaker than the starting mobile phase conditions.
-
-
Issue 2: High Matrix Effects and Ion Suppression
-
Question: I am observing significant ion suppression for Everolimus in my whole blood samples. How can I mitigate this?
-
Answer: Matrix effects, particularly ion suppression, are a common challenge in bioanalysis. Here are some strategies to minimize their impact:
-
Effective Sample Preparation: A thorough sample cleanup is crucial. While protein precipitation is common, you may consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more interfering matrix components.
-
Chromatographic Separation: Ensure that Everolimus is chromatographically resolved from the majority of co-eluting matrix components. Adjusting the gradient profile or trying a different column chemistry can improve separation.
-
Use of a Stable Isotope-Labeled Internal Standard: this compound will co-elute with Everolimus and experience similar matrix effects, allowing for accurate correction during data processing.[3]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.
-
Issue 3: Inconsistent Internal Standard Response
-
Question: The peak area of my internal standard (this compound) is highly variable between samples. What could be the cause?
-
Answer: Inconsistent internal standard response can compromise the accuracy of your results. Potential causes include:
-
Inaccurate Pipetting: Ensure that the internal standard is added precisely and consistently to every sample, calibrator, and quality control. Use calibrated pipettes and good laboratory technique.
-
Precipitation of the Internal Standard: If the internal standard is added to a solvent in which it has low solubility, it may precipitate. Ensure the internal standard is fully dissolved in the spiking solution.
-
Variable Extraction Recovery: While a stable isotope-labeled internal standard should correct for extraction variability, extreme variations can still be problematic. Ensure your sample preparation method is robust and reproducible.
-
Degradation: Although less likely for a stable isotope-labeled standard, ensure the stability of this compound in your sample matrix and processing conditions.
-
Data Presentation
Table 1: Optimized MRM Transitions for Everolimus ([M+NH4]+)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Function |
| Everolimus | 975.6 | 908.5 | 15 - 25 | Quantifier |
| Everolimus | 975.6 | 890.5 | 20 - 30 | Qualifier |
| Everolimus | 975.5 | 926.9 | Not Specified | Qualifier |
Note: Collision energies are instrument-dependent and should be optimized for your specific mass spectrometer.
Table 2: Optimized MRM Transitions for this compound ([M+NH4]+)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Function |
| This compound | 979.6 | 912.6 | 15 - 25 | Quantifier |
| This compound | 979.6 | 894.6 | 20 - 30 | Qualifier |
Note: Collision energies should be optimized to match the fragmentation pattern of the non-deuterated analyte.
Experimental Protocols
Protocol 1: MRM Transition Optimization
-
Prepare a standard solution of Everolimus and this compound at a concentration of approximately 100 ng/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).
-
Acquire full scan mass spectra in positive ion mode to identify the precursor ions, primarily the [M+NH4]+ adducts for Everolimus (m/z 975.6) and this compound (m/z 979.6).
-
Perform product ion scans for each precursor ion by selecting the precursor in the first quadrupole (Q1) and scanning the third quadrupole (Q3) to identify the major fragment ions.
-
Select the most abundant and specific fragment ions as potential quantifier and qualifier transitions.
-
Optimize the collision energy for each selected MRM transition by ramping the collision energy in the second quadrupole (Q2) and monitoring the intensity of the product ion. The optimal collision energy is the value that produces the most intense and stable signal.
-
Create an acquisition method with the optimized MRM transitions for both the analyte and the internal standard.
Protocol 2: Sample Preparation from Whole Blood (Protein Precipitation)
-
Pipette 100 µL of whole blood (calibrator, QC, or unknown sample) into a microcentrifuge tube.
-
Add 200 µL of internal standard spiking solution (this compound in methanol).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and cell lysis.
-
Add 100 µL of 0.1 M zinc sulfate solution and vortex for another 30 seconds to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
Visualizations
Caption: Workflow for the optimization of MRM transitions.
Caption: Troubleshooting logic for poor peak shape.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. restek.com [restek.com]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Head-to-Head Battle: Cross-Validation of Everolimus-d4 Against Analog Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring of Everolimus, the choice of an appropriate internal standard (IS) is a critical determinant of bioanalytical method accuracy and reliability. This guide provides an objective comparison of the stable isotope-labeled internal standard, Everolimus-d4, with commonly used analog internal standards, supported by experimental data and detailed protocols.
The use of a suitable internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability during sample preparation and analysis. While stable isotope-labeled (SIL) internal standards are often considered the gold standard, analog internal standards continue to be widely used. This guide delves into a comparative analysis of this compound and key analog internal standards, including 32-desmethoxyrapamycin, SDZ RAD 223-756, and ascomycin, to inform the selection process for robust and reliable Everolimus quantification.
Performance Comparison: this compound vs. Analog Internal Standards
The performance of an internal standard is evaluated based on several key validation parameters. The following tables summarize the quantitative data from studies comparing this compound with various analog internal standards.
Table 1: Comparison of Lower Limit of Quantification (LLOQ) and Linearity
| Internal Standard | LLOQ (ng/mL) | Linear Range (ng/mL) | Correlation Coefficient (r) | Reference |
| This compound | 1.0 | 1.2-12.7 | > 0.98 | |
| 32-desmethoxyrapamycin | 1.0 | 1.2-12.7 | > 0.98 | |
| [¹³C₂D₄]RAD001 (SIL IS) | 0.5 | Not Specified | 0.93 | [1] |
| SDZ RAD 223-756 (Analog IS) | 1.0 | 2.0-25.0 | Not Specified | |
| Ascomycin (Analog IS) | 1.0 | 2.0-25.0 | Not Specified |
Table 2: Accuracy and Precision Data
| Internal Standard | Concentration Level | Accuracy (%) | Within-Day Imprecision (%CV) | Between-Day Imprecision (%CV) | Reference |
| This compound | Low, Medium, High | 98.3-108.1 | Not Specified | 4.3-7.2 | |
| 32-desmethoxyrapamycin | Low, Medium, High | 98.3-108.1 | Not Specified | 4.3-7.2 | |
| This compound | Not Specified | 9.1 (Median Accuracy) | <10 | <8 | [2] |
| Desmethoxy-rapamycin (Analog IS) | Not Specified | 9.8 (Median Accuracy) | <10 | <8 | [2] |
| [¹³C₂D₄]RAD001 (SIL IS) | Quality Control Samples | 94.8-106.4 | Not Specified | <9 | [1] |
| SDZ RAD 223-756 (Analog IS) | 2.0-25.0 µg/L | Not Specified | Not Specified | 3.1-5.7 | |
| Ascomycin (Analog IS) | 2.0-25.0 µg/L | Not Specified | Not Specified | 6.0-8.6 |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following sections outline typical experimental protocols for the quantification of Everolimus using different internal standards.
Sample Preparation: Protein Precipitation
A common and straightforward method for sample preparation is protein precipitation.
-
To 100 µL of whole blood, add 200 µL of a precipitating reagent (e.g., methanol or acetonitrile containing the internal standard).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following are representative LC-MS/MS conditions for Everolimus analysis.
-
LC Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.
-
MRM Transitions:
-
Everolimus: e.g., m/z 975.6 -> 908.7 (quantifier), 975.6 -> 926.9 (qualifier)
-
This compound: e.g., m/z 979.6 -> 912.7
-
32-desmethoxyrapamycin: e.g., m/z 945.6 -> 878.7
-
SDZ RAD 223-756: m/z 989.8 -> 922.8
-
Ascomycin: m/z 809.5 -> 756.5
-
-
Mandatory Visualizations
Everolimus Signaling Pathway
Everolimus exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/Akt signaling pathway.
Caption: Everolimus inhibits the mTORC1 signaling pathway.
Experimental Workflow for Internal Standard Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of different internal standards in a bioanalytical method.
References
- 1. Evaluation of performance of new, isotopically labeled internal standard ([13c2d4]RAD001) for everolimus using a novel high-performance liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Everolimus EP Reference Standard CAS 159351-69-6 Sigma Aldrich [sigmaaldrich.com]
A Comparative Guide to Internal Standards for Everolimus Quantification: Everolimus-d4 vs. 13C2D4-Everolimus
In the bioanalytical quantification of the immunosuppressant drug everolimus, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for variability. Stable isotope-labeled (SIL) internal standards are considered the gold standard. This guide provides an objective comparison between two commonly used SILs for everolimus: the deuterated Everolimus-d4 and the dual-labeled 13C2D4-Everolimus.
The primary theoretical advantage of a ¹³C-labeled standard over a purely deuterated one is its inherent stability. Deuterium labels (²H or D) can sometimes be prone to back-exchange, and their presence can slightly alter the physicochemical properties of the molecule, potentially leading to chromatographic shifts. Incorporating heavier isotopes like ¹³C minimizes these risks, ensuring the internal standard and the native analyte co-elute and experience identical ionization effects, which is crucial for accurate quantification.[1][2]
Performance Data Comparison
The following tables summarize validation data from studies utilizing either this compound or 13C2D4-Everolimus. While direct head-to-head comparative studies are scarce, the data demonstrates that both internal standards can be used to develop robust and reliable assays.
Table 1: Performance Metrics for Methods Using 13C2D4-Everolimus as Internal Standard
| Parameter | Performance Metric | Matrix | Source |
| Accuracy | Within 11.1% | Whole Blood (VAMS) | [3][4] |
| 82% - 109% | Brain & Blood | [5] | |
| 94.8% - 106.4% | Whole Blood | [6] | |
| Precision (%CV) | ≤14.6% | Whole Blood (VAMS) | [3][4] |
| 3% - 19% (Intra- & Inter-day) | Brain & Blood | [5] | |
| <9% (Between-day) | Whole Blood | [6] | |
| Lower Limit of Quantification (LLOQ) | 1 µg/L | Whole Blood | [7] |
| 0.5 ng/mL | Whole Blood | [6] | |
| Recovery | 72% - 117% | Whole Blood | [7] |
| 82% - 98% | Brain & Blood | [5] |
Table 2: Performance Metrics for Methods Using this compound as Internal Standard
| Parameter | Performance Metric | Matrix | Source |
| Accuracy | 98.3% - 108.1% | Whole Blood | [8] |
| 93.9% - 101.6% | Whole Blood | [9] | |
| Median Accuracy: 9.1% to 9.8% | Whole Blood | [10] | |
| Precision (%CV) | 4.3% - 7.2% (Total CV) | Whole Blood | [8] |
| ≤10.7% (Intra- & Inter-assay) | Dried Blood Spot | [11] | |
| <10% (Within-day), <8% (Between-day) | Whole Blood | [10] | |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | Whole Blood | [8] |
| 1.0 ng/mL | Whole Blood | [9] | |
| Recovery | 97.1% - 114.5% (Analyte Recovery) | Whole Blood | [9] |
One study noted that while D4-everolimus was ultimately selected for their method, evaluations of 13C,D2-EVE showed greater cross-interference with the non-labeled everolimus analyte.[12] This highlights the importance of empirical validation, as theoretical advantages do not always translate to superior performance in every specific application or on every instrument platform.
Experimental Protocols
The methodologies below are representative of LC-MS/MS assays for everolimus quantification. The core difference lies in the specific internal standard solution used.
Protocol 1: Method Using 13C2D4-Everolimus
This protocol is based on methods developed for quantifying everolimus in whole blood.[6][7]
-
Sample Preparation:
-
Pipette 20 µL of whole blood sample into a microcentrifuge tube.
-
Add 20 µL of ammonium bicarbonate followed by 20 µL of zinc sulfate to hemolyze the cells and precipitate proteins.
-
Add 100 µL of the internal standard working solution (13C2D4-Everolimus in acetonitrile).
-
Vortex vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject 20 µL of the supernatant onto the LC-MS/MS system.
-
Chromatography: Use a C18 reversed-phase column (e.g., Waters Symmetry C18).
-
Mobile Phase: Employ a gradient elution with 2 mmol/L ammonium acetate containing 0.1% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B).[7]
-
Mass Spectrometry: Detect analytes using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for everolimus and 13C2D4-Everolimus.
-
Protocol 2: Method Using this compound
This protocol is representative of methods validated for everolimus in whole blood and dried blood spots.[9][11]
-
Sample Preparation:
-
For whole blood, mix 100 µL of the sample with 500 µL of an internal standard precipitation solution. This solution consists of a 1:4 (v/v) mixture of aqueous 0.1M Zinc Sulfate and acetonitrile, fortified with this compound.[9]
-
Vortex the mixture for 10 seconds.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet debris.
-
-
LC-MS/MS Analysis:
-
Transfer the resulting supernatant into an injection vial.
-
Inject the sample into the LC-MS/MS system.
-
Chromatography: Utilize a C18 column (e.g., Kinetex® Polar C18) with a column oven set to 60 °C.[12]
-
Mobile Phase: Use a gradient elution program with mobile phases typically consisting of ammonium acetate and/or formic acid in water and an organic solvent like methanol or acetonitrile.[12]
-
Mass Spectrometry: Operate in ESI+ mode and monitor the MRM transitions for everolimus and this compound.
-
Workflow and Pathway Diagrams
General Bioanalytical Workflow
The diagram below illustrates the typical workflow for quantifying everolimus using an internal standard, applicable to both this compound and 13C2D4-Everolimus.
Caption: Bioanalytical workflow for everolimus quantification.
Everolimus Signaling Pathway
Everolimus functions by inhibiting the mTOR (mammalian Target of Rapamycin) signaling pathway, which is crucial for cell growth, proliferation, and survival. Understanding this pathway provides context for its therapeutic application.
Caption: Simplified mTOR signaling pathway showing the inhibitory action of Everolimus.
Conclusion
Both this compound and 13C2D4-Everolimus are effective internal standards for the LC-MS/MS quantification of everolimus. Published data shows that methods using either standard can achieve excellent accuracy and precision, meeting regulatory guidelines.
-
13C2D4-Everolimus is theoretically superior due to the combined ¹³C and deuterium labeling, which provides a greater mass shift and reduces the risk of isotopic exchange and chromatographic separation from the analyte. This makes it an ideal choice for minimizing analytical variability.
-
This compound is also a widely used and proven internal standard. It is generally more cost-effective and readily available. For most applications, it provides performance that is fit-for-purpose, as demonstrated by numerous validated methods.[8][10]
The ultimate choice between the two may depend on specific laboratory requirements, instrument sensitivity, and budget. It is critical to perform thorough in-house validation to confirm the chosen internal standard's performance, paying close attention to factors like cross-talk, matrix effects, and lot-to-lot consistency.
References
- 1. scispace.com [scispace.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Validation and clinical application of an LC-MS/MS method for the quantification of everolimus using volumetric absorptive microsampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
- 5. Evaluation of a LC-MS method for everolimus preclinical determination in brain by using [(13)C2D4]RAD001 internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of performance of new, isotopically labeled internal standard ([13c2d4]RAD001) for everolimus using a novel high-performance liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. msacl.org [msacl.org]
- 10. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an analytical method using UPLC-MS/MS to quantify everolimus in dried blood spots in the oncology setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Comparative Analysis of Everolimus-d4 and Sirolimus-d3 as Internal Standards in Immunosuppressant Panels
This guide provides a detailed comparison of deuterated everolimus (Everolimus-d4) and sirolimus (Sirolimus-d3) for their application as internal standards in the quantitative analysis of immunosuppressant drug panels by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and professionals in the field of drug development and therapeutic drug monitoring.
Introduction
Sirolimus (also known as rapamycin) and its derivative, everolimus, are potent mTOR inhibitors widely used as immunosuppressants in organ transplantation to prevent rejection.[1][2][3] Due to their narrow therapeutic windows and significant inter- and intra-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential.[4] LC-MS/MS has become the preferred method for the accurate quantification of these drugs in whole blood, offering high specificity and sensitivity.[5][6] In such assays, stable isotope-labeled internal standards, like this compound and Sirolimus-d3, are crucial for reliable and accurate quantification by compensating for matrix effects and variations in sample processing.[4]
Physicochemical and Pharmacokinetic Properties
While structurally similar, everolimus and sirolimus exhibit distinct pharmacokinetic and pharmacodynamic profiles.[1][7] Everolimus has a shorter terminal half-life and higher bioavailability compared to sirolimus.[1][7] These differences, stemming from the presence of a hydroxyethyl group on C40 of everolimus, influence their tissue distribution and interaction with drug transporters and metabolizing enzymes.[7] this compound and Sirolimus-d3 are chemically identical to their parent drugs, with the exception of deuterium substitution, making them ideal internal standards for LC-MS/MS analysis.[8][9]
| Property | Everolimus | Sirolimus |
| Molecular Formula | C₅₃H₈₃NO₁₄ | C₅₁H₇₉NO₁₃ |
| Molecular Weight | 958.2 g/mol | 914.2 g/mol |
| Bioavailability | Higher | Lower |
| Terminal Half-life | Shorter | Longer |
| Primary Metabolites | Hydroxylated and demethylated | Hydroxylated and demethylated |
Analytical Performance in LC-MS/MS
Both this compound and Sirolimus-d3 serve as excellent internal standards for the quantification of their respective parent compounds. The choice between them often depends on the specific immunosuppressants included in the analytical panel. In methods designed to quantify both everolimus and sirolimus simultaneously, the use of their respective deuterated analogs is the gold standard.
| Analytical Parameter | This compound as IS for Everolimus | Sirolimus-d3 as IS for Sirolimus |
| Linearity (ng/mL) | 0.10 - 100[10] | 1.0 - 50.0[4] |
| Lower Limit of Quantification (LLOQ) | 1 µg/L[11] | 1 ng/mL[4] |
| Analytical Recovery | 93.9% - 101.6%[4] | 97.1% - 114.5%[4] |
| Precision (CV%) | <15%[11] | <15%[11] |
Experimental Protocol: Quantification of Everolimus and Sirolimus in Whole Blood by LC-MS/MS
This section outlines a typical protocol for the simultaneous quantification of everolimus and sirolimus in whole blood using their deuterated internal standards.
1. Sample Preparation:
-
To 100 µL of whole blood sample, calibrator, or quality control sample, add 200 µL of a protein precipitation solution (e.g., methanol or acetonitrile containing 0.1M zinc sulfate) that includes the internal standards (this compound and Sirolimus-d3) at a known concentration.[10]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[10]
-
Centrifuge the samples at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[10]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[10]
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.[6][12]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 2 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., methanol with 0.1% formic acid).[11]
-
Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.
-
Column Temperature: Column heating to around 50-60°C may be required to achieve good peak shape and resolution.[6][12]
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
Mechanism of Action: The mTOR Signaling Pathway
Everolimus and sirolimus exert their immunosuppressive effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1][2] Both drugs first bind to the intracellular protein FKBP-12.[1] The resulting drug-FKBP-12 complex then binds to and inhibits the mTORC1 complex.[2] While both drugs are potent inhibitors of mTORC1, everolimus has been shown to be a more effective inhibitor of the mTORC2 complex at clinically relevant concentrations.[1][13]
Caption: Simplified mTOR signaling pathway and the inhibitory action of Everolimus and Sirolimus.
Conclusion
Both this compound and Sirolimus-d3 are indispensable internal standards for the accurate and precise quantification of everolimus and sirolimus in clinical samples. The choice of internal standard is dictated by the analytes being measured in the immunosuppressant panel. The provided LC-MS/MS protocol and understanding of the mTOR signaling pathway offer a comprehensive framework for researchers and clinicians working with these potent immunosuppressive agents. The distinct pharmacodynamic profiles of everolimus and sirolimus, particularly their differential effects on mTORC2, underscore the importance of their individual monitoring for optimal patient care.[1][13]
References
- 1. Everolimus and Sirolimus in Transplantation-Related but Different - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicalpub.com [clinicalpub.com]
- 3. mTOR Inhibitors: Sirolimus and Everolimus | Abdominal Key [abdominalkey.com]
- 4. msacl.org [msacl.org]
- 5. A simple and robust LC-MS/MS method for measuring sirolimus and everolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput LC-MS/MS method for monitoring sirolimus and everolimus in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Everolimus and sirolimus in transplantation-related but different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. agilent.com [agilent.com]
- 11. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Robust, high-throughput LC-MS/MS method for therapeutic drug monitoring of cyclosporine, tacrolimus, everolimus, and sirolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Guide to the Inter-laboratory Comparison of Everolimus Measurement Using Everolimus-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantification of Everolimus in whole blood, with a specific focus on the use of Everolimus-d4 as a stable isotope-labeled internal standard (SIL-IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is supported by experimental data from various studies to aid in the selection and validation of analytical methods for therapeutic drug monitoring (TDM) and clinical research.
Introduction
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR) used as an immunosuppressant in organ transplantation and for the treatment of certain cancers.[1] Due to its narrow therapeutic window and significant pharmacokinetic variability, TDM is crucial for optimizing treatment efficacy and minimizing toxicity.[1][2] While various analytical methods are available, LC-MS/MS is considered the gold standard for its high sensitivity and specificity.[2][3] The use of a SIL-IS, such as this compound, is highly recommended to ensure accuracy and precision by compensating for matrix effects and variability during sample processing and analysis.[4][5]
Data Presentation: Inter-laboratory Performance
The following tables summarize the performance of LC-MS/MS methods utilizing a SIL-IS, like this compound, in inter-laboratory comparison studies. These studies highlight the variability and agreement between different laboratories performing Everolimus quantification.
Table 1: Summary of Inter-laboratory Variability from the Zortracker Cross-Validation Study [6]
| Analytical Method | Number of Participating Laboratories | Monthly Inter-laboratory CV% (Average) | Monthly Inter-laboratory CV% (Range) |
| LC-MS/MS | 6-13 | 14.8% | 6.5% - 23.2% |
| QMS Immunoassay | 4-8 | 11.1% | 4.2% - 26.4% |
Table 2: Analysis of a Blinded Long-Term Pooled Sample in the Zortracker Study [6]
| Analytical Method | Number of Participating Laboratories | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Concentration Range (ng/mL) |
| LC-MS/MS | 6-10 | 5.31 | 0.86 | 2.9 - 7.8 |
| QMS Immunoassay | 4-8 | 5.20 | 0.54 | 4.0 - 6.8 |
Table 3: Performance Characteristics of a Validated LC-MS/MS Method Using this compound [4][5][7]
| Parameter | Typical Performance |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Linearity Range | 1.0 - 50.0 ng/mL |
| Intra-assay Precision (CV%) | < 7% |
| Inter-assay Precision (CV%) | < 7% |
| Accuracy (Recovery %) | 93.9% - 101.6% |
Experimental Protocols
A generalized experimental protocol for the quantification of Everolimus in whole blood using LC-MS/MS with this compound is outlined below. This protocol is a synthesis of methodologies reported in various studies.[4][5][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood sample, calibrator, or quality control, add 200 µL of a precipitation reagent (e.g., methanol or a 1:4 mixture of 0.1M zinc sulfate and acetonitrile) containing the internal standard, this compound.[4][8]
-
Incubate at room temperature for 10 minutes.[4]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[8]
2. Liquid Chromatography
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.[9]
-
Mobile Phase A: An aqueous solution, for example, 4 mM ammonium acetate with 0.1% formic acid in water.[1]
-
Mobile Phase B: An organic solution, for example, a 50:50 (v/v) mixture of acetonitrile and methanol with 4 mM ammonium acetate and 0.1% formic acid.[1]
-
Gradient Elution: A gradient is typically employed to separate Everolimus from other endogenous components.
-
Injection Volume: 1-5 µL.[1]
-
Column Temperature: Often maintained at an elevated temperature (e.g., 60°C) to improve peak shape, though room temperature methods have also been developed.[3][10]
3. Tandem Mass Spectrometry
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for Everolimus and this compound.
-
Everolimus Transition (example): m/z 975.6 → 908.7[7]
-
This compound Transition (example): The specific transition will depend on the labeling pattern of the internal standard.
-
-
Data Analysis: The concentration of Everolimus in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Visualizations
Everolimus Mechanism of Action: The mTOR Signaling Pathway
Everolimus exerts its therapeutic effect by inhibiting the mTOR protein, a crucial kinase in the PI3K/AKT/mTOR signaling pathway. This pathway is integral to regulating cell growth, proliferation, and survival.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Everolimus on mTORC1.
Experimental Workflow for Everolimus Measurement
The following diagram illustrates the typical workflow for the quantification of Everolimus in a clinical or research laboratory setting.
Caption: Standard laboratory workflow for the analysis of Everolimus in whole blood samples.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Drug Monitoring of Everolimus: A Consensus Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput LC-MS/MS method for monitoring sirolimus and everolimus in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msacl.org [msacl.org]
- 5. An isotope dilution LC-MS/MS based candidate reference method for the quantification of cyclosporine A, tacrolimus, sirolimus and everolimus in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term Cross-validation of Everolimus Therapeutic Drug Monitoring Assays: The Zortracker Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. DSpace [digital.library.adelaide.edu.au]
- 10. A simple and robust LC-MS/MS method for measuring sirolimus and everolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Everolimus-d4: A Comparative Guide to Accuracy and Precision in Clinical Laboratory Settings
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) of everolimus, the choice of an appropriate internal standard is paramount to ensure accurate and precise quantification. This guide provides a comprehensive comparison of Everolimus-d4's performance against other alternatives, supported by experimental data from various studies.
Everolimus is a critical immunosuppressant and anti-cancer agent with a narrow therapeutic window, making precise measurement of its concentration in whole blood essential for patient safety and efficacy.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for everolimus quantification due to its high sensitivity and specificity.[3][4] In LC-MS/MS analysis, a stable isotope-labeled internal standard, such as this compound, is crucial for correcting variations during sample preparation and analysis.
Performance of this compound in LC-MS/MS Methods
This compound is a deuterated analog of everolimus and is widely used as an internal standard in LC-MS/MS assays for the quantification of everolimus in whole blood. Its chemical structure is nearly identical to everolimus, ensuring similar extraction recovery and ionization efficiency, which are critical for accurate quantification.
Accuracy and Precision
Multiple studies have validated the use of this compound and have consistently reported high accuracy and precision. The data below summarizes the performance characteristics from several independent laboratory-developed tests.
| Parameter | This compound | Alternative Internal Standards (e.g., 32-desmethoxyrapamycin) | Immunoassays |
| Accuracy (% Recovery / Bias) | 94.8% to 106.4%[5] | Acceptable, but this compound may offer a more favorable comparison with reference methods.[6] | Can exhibit significant bias (>30%) compared to LC-MS/MS.[4][7] |
| Intra-day Precision (% CV) | ≤ 10.7%[8] | 4.3% - 7.2%[6] | 2.3% - 4.5%[7] |
| Inter-day Precision (% CV) | ≤ 14.6% | 4.3% - 7.2%[6] | 4.5% - 6.4%[7] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL[6] | 1.0 ng/mL[6] | 1.5 - 2.0 ng/mL |
| Linearity (r²) | > 0.99 | > 0.98[6] | > 0.99[7] |
Comparison with Alternatives
While other internal standards like 32-desmethoxyrapamycin (an analog) have been used, studies suggest that stable isotope-labeled internal standards like this compound provide a more accurate and robust performance.[6] One comparative study found that while both internal standards were acceptable, this compound offered a more favorable comparison with an independent LC-MS/MS method.[6] Immunoassays, another alternative for everolimus TDM, generally show higher variability and are more susceptible to interferences, leading to potential inaccuracies when compared to the more specific LC-MS/MS methods.[4]
Experimental Protocols
The following is a generalized experimental protocol for the quantification of everolimus in whole blood using this compound as an internal standard with LC-MS/MS.
Sample Preparation
-
Hemolysis: Whole blood samples are often hemolyzed by adding water to improve the extraction efficiency of everolimus from red blood cells.[5]
-
Protein Precipitation: Proteins in the whole blood sample are precipitated to release the drug. This is typically achieved by adding a precipitating agent like zinc sulfate in methanol or acetonitrile.[1] The internal standard, this compound, is added during this step.
-
Centrifugation: The mixture is vortexed and then centrifuged to separate the precipitated proteins from the supernatant containing everolimus and the internal standard.
-
Extraction (if necessary): In some methods, a solid-phase extraction (SPE) step is employed for further sample clean-up.
-
Injection: An aliquot of the supernatant is injected into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC): The extracted sample is separated on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate) and an organic component (e.g., methanol or acetonitrile) is used to separate everolimus and this compound from other matrix components.
-
Mass Spectrometry (MS/MS): The separated compounds are ionized using an electrospray ionization (ESI) source in positive ion mode. Detection and quantification are performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both everolimus and this compound.
Visualizations
Experimental Workflow
Caption: Workflow for Everolimus Quantification using this compound.
Everolimus Signaling Pathway
Everolimus exerts its effect by inhibiting the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 5. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Everolimus-d4 Demonstrates Robust Linearity and Low Quantification Limits in Bioanalytical Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. Everolimus-d4, a deuterated stable isotope-labeled internal standard for the immunosuppressant drug Everolimus, consistently exhibits excellent performance in terms of linearity and achieving a low lower limit of quantification (LLOQ) in various liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Multiple studies have validated the use of this compound, highlighting its suitability for therapeutic drug monitoring (TDM) and pharmacokinetic studies. Its performance has been compared with other internal standards, such as structural analogs, with favorable outcomes for the deuterated form. The use of a stable isotope-labeled internal standard like this compound is generally preferred as it closely mimics the analyte's behavior during sample preparation and ionization, leading to more accurate and precise results.
Comparative Performance of this compound
The following table summarizes the linearity and LLOQ data for Everolimus quantification using this compound and other internal standards from various studies.
| Internal Standard | Analytical Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r or R²) | LLOQ (ng/mL) | Citation |
| This compound | LC-MS/MS | Whole Blood | 1.27–64.80 | R² = 0.9996 | 1.27 | [1][2] |
| This compound | LC-MS/MS | Whole Blood | 1.0 - 50.0 | R = 0.9988 | 1.0 | [3] |
| ¹³C₂D₄-Everolimus | LC-MS/MS | Whole Blood | 1-41 µg/L (ng/mL) | Linear | 1 | [4] |
| This compound | LC-MS/MS | Whole Blood | 0.5 - 40.8 | r² > 0.997 | 0.5 | [5] |
| [¹³C₂D₄]RAD001 | HPLC-MS/MS | Whole Blood | Not Specified | r = 0.93 (vs. reference lab) | 0.5 | [6] |
| Deuterium-labelled Everolimus | UPLC-MS/MS | Dried Blood Spots | 3-75 µg/L (ng/mL) | Not Specified | 3 | [7] |
| 32-desmethoxyrapamycin | LC-MS/MS | Whole Blood | 1.2-12.7 | r > 0.98 | 1.0 | [8] |
| Ascomycin | LC-MS/MS | Whole Blood | 2 - 50 | Linear | 2 | [9] |
Experimental Protocols
The methodologies employed in these studies for the quantification of Everolimus using this compound as an internal standard generally follow a standard workflow for bioanalytical assays. A representative experimental protocol is detailed below.
Sample Preparation
-
Hemolysis: To release the drug from red blood cells, whole blood samples are often hemolyzed by adding water or an ammonium bicarbonate solution.[4][6]
-
Protein Precipitation: Proteins in the sample are precipitated to prevent interference with the analysis. This is typically achieved by adding a precipitating agent such as zinc sulfate in methanol or acetonitrile.[3][4][6] The internal standard, this compound, is added during this step.
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.[3][4]
-
Supernatant Transfer: The clear supernatant containing Everolimus and this compound is transferred to a clean vial for injection into the LC-MS/MS system.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: The extracted sample is injected onto a reversed-phase C18 column.[4][10] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile) is used to separate Everolimus and this compound from other components in the sample.[4][11]
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. Quantification is performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode.[12] Specific precursor-to-product ion transitions are monitored for both Everolimus and this compound. For instance, a common transition for Everolimus is m/z 975.6 → 908.7.[8]
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantification of Everolimus using an LC-MS/MS-based method with an internal standard.
Caption: A generalized workflow for the bioanalytical quantification of Everolimus.
Comparison with Alternatives
While structural analogs like 32-desmethoxyrapamycin and ascomycin have been used as internal standards for Everolimus quantification, studies suggest that stable isotope-labeled internal standards such as this compound offer more favorable performance.[8] Although both types of internal standards can yield acceptable results, deuterated standards like this compound are structurally and chemically more similar to the analyte, allowing them to better compensate for variations in sample preparation and matrix effects.[5][8] This leads to improved accuracy and precision in the quantification of Everolimus. One study showed that while both this compound and 32-desmethoxyrapamycin performed acceptably, this compound provided a better slope in comparison with an independent LC-MS/MS method.[8] Another study concluded that while isotopically labeled internal standards are generally considered superior, they may not always be essential, and other factors should be considered when optimizing an LC-MS/MS method.[10]
References
- 1. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study | MDPI [mdpi.com]
- 2. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msacl.org [msacl.org]
- 4. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of performance of new, isotopically labeled internal standard ([13c2d4]RAD001) for everolimus using a novel high-performance liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid estimation of whole blood everolimus concentrations using architect sirolimus immunoassay and mathematical equations: comparison with everolimus values determined by liquid chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. pure.eur.nl [pure.eur.nl]
Performance Evaluation of Everolimus-d4 from Different Suppliers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of Everolimus-d4, a deuterated internal standard crucial for the accurate quantification of the immunosuppressant and anti-cancer drug Everolimus in various biological matrices. The selection of a high-quality internal standard is paramount for the robustness and reliability of analytical methods in both research and clinical settings. This document offers a summary of key performance indicators from various suppliers, detailed experimental protocols for in-house verification, and visual representations of relevant biological pathways and experimental workflows.
Comparative Performance Data
The following table summarizes the publicly available data on the purity and isotopic enrichment of this compound from several leading suppliers. It is important to note that the level of detail provided in Certificates of Analysis (CoA) can vary between suppliers and batches. Researchers are encouraged to request batch-specific CoAs for the most accurate information.
| Supplier | Product Number | Purity (Method) | Isotopic Enrichment | Storage Conditions |
| MedChemExpress | HY-10218S | 97.88% (LCMS) | 98.0% | Powder: -20°C (3 years), 4°C (2 years) |
| Cayman Chemical | 22559 | ≥99% deuterated forms (d1-d4); ≤1% d0 | Not explicitly stated as a percentage | -20°C |
| Cambridge IsotopeLaboratories, Inc. | DLM-955-PK | 98% (Chemical Purity) | 98% | Store in freezer (-20°C). Protect from light, air and moisture. |
| LGC Standards(Toronto Research Chemicals) | E945402 | >85% | Not explicitly stated | -20°C |
| Cerilliant (Sigma-Aldrich) | E-070 | Certified Reference Material | Not explicitly stated | -70°C |
Experimental Protocols for Performance Evaluation
For laboratories wishing to perform their own quality assessment of this compound, the following protocols outline standardized methods for determining chemical purity, isotopic enrichment, and stability.
Chemical Purity Determination by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed to separate and quantify this compound from any non-deuterated Everolimus and other potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound standard
-
Everolimus reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized for best separation (e.g., 70:30 v/v acetonitrile:water).
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a working solution of 10 µg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 278 nm
-
-
Analysis: Inject the standard solution and record the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks detected.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Isotopic Enrichment Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method determines the percentage of deuterated Everolimus relative to the non-deuterated (d0) form.
Instrumentation:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate (analytical grade)
-
This compound standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
-
Standard Solution Preparation: Prepare a solution of this compound in acetonitrile at a concentration of 100 ng/mL.
-
LC-MS/MS Conditions:
-
Gradient Elution: A suitable gradient to separate Everolimus from potential interferences (e.g., 50% to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (d4): Precursor ion (m/z) -> Product ion (m/z) - To be optimized based on instrument
-
Everolimus (d0): Precursor ion (m/z) -> Product ion (m/z) - To be optimized based on instrument
-
-
-
Data Analysis: Acquire data in MRM mode. The isotopic enrichment is calculated from the peak areas of the d4 and d0 forms.
Isotopic Enrichment (%) = [Area(d4) / (Area(d4) + Area(d0))] x 100
Stability Testing
Stability studies are crucial to determine the shelf-life and appropriate storage conditions. This protocol is based on ICH guidelines.
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the this compound standard in the intended storage format (e.g., solid powder, solution in a specific solvent).
-
Storage Conditions: Store the aliquots under various conditions as recommended by ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for purity using the HPLC-UV method described in section 2.1.
-
Evaluation: A significant change is defined as a failure to meet the initial purity specification. The data is used to establish a re-test period or shelf life.
Mandatory Visualizations
mTOR Signaling Pathway
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR). It forms a complex with the immunophilin FKBP12, which then binds to and inhibits mTOR Complex 1 (mTORC1). This inhibition disrupts downstream signaling pathways involved in cell growth, proliferation, and survival.
Caption: Everolimus mechanism of action on the mTOR signaling pathway.
Experimental Workflow for this compound Performance Evaluation
This diagram illustrates the sequential steps for a comprehensive quality assessment of an this compound standard.
Caption: Workflow for performance evaluation of this compound.
Logical Relationship for Supplier Comparison
This diagram outlines the key criteria for a systematic comparison of this compound from different suppliers.
Caption: Criteria for comparing this compound suppliers.
A Comparative Analysis of Sample Preparation: Protein Precipitation vs. Liquid-Liquid Extraction for Everolimus-d4 Quantification
In the realm of therapeutic drug monitoring and pharmacokinetic studies, the accurate quantification of drugs and their metabolites is paramount. For immunosuppressants like Everolimus and its deuterated internal standard, Everolimus-d4, the choice of sample preparation method significantly impacts the reliability of analytical results. This guide provides a detailed comparison of two common extraction techniques: protein precipitation (PPT) and liquid-liquid extraction (LLE), offering researchers, scientists, and drug development professionals a comprehensive overview to inform their methodological decisions.
Performance Metrics: A Head-to-Head Comparison
The efficacy of a sample preparation technique is evaluated based on several key performance indicators, including recovery, matrix effect, and the limit of quantification (LOQ). The following table summarizes these metrics for both protein precipitation and liquid-liquid extraction in the context of this compound analysis.
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | 93.9 - 101.6%[1] | 91.4 - 95.6%[2][3] |
| Matrix Effect | Ion enhancement observed, compensated by internal standard[1] | Method is free from matrix effect[2][3] |
| Limit of Quantification (LOQ) | 1.0 - 2.5 ng/mL[4][5] | 0.06 - 0.10 ng/mL[2][3][6] |
Delving into the Methodologies
A thorough understanding of the experimental protocols is crucial for replicating results and adapting methods to specific laboratory contexts.
Protein Precipitation Protocol
Protein precipitation is a straightforward and rapid method for sample cleanup.[1][4] A common approach involves the addition of a precipitating agent, such as a mixture of zinc sulfate and an organic solvent like methanol or acetonitrile, to the whole blood sample.[1][4][5] This denatures and precipitates proteins, which can then be separated by centrifugation.
Workflow for Protein Precipitation
Caption: Workflow of the Protein Precipitation Method.
Liquid-Liquid Extraction Protocol
Liquid-liquid extraction offers a more selective sample cleanup by partitioning the analyte of interest between two immiscible liquid phases. For this compound, an organic solvent system is used to extract the analyte from the aqueous biological matrix under specific pH conditions.[2][3]
Workflow for Liquid-Liquid Extraction
Caption: Workflow of the Liquid-Liquid Extraction Method.
Discussion and Conclusion
The choice between protein precipitation and liquid-liquid extraction depends on the specific requirements of the assay.
Protein precipitation is a rapid, simple, and cost-effective method that provides high analyte recovery.[1][4] However, it is a cruder cleanup technique and may result in significant matrix effects, such as ion enhancement, which can impact the accuracy and precision of the analysis if not properly compensated for with a suitable internal standard.[1][7]
Liquid-liquid extraction , while more laborious and time-consuming, offers a cleaner extract, effectively minimizing matrix effects.[2][3] This leads to improved assay sensitivity, as evidenced by the lower limit of quantification achieved with LLE.[2][3][6] The enhanced selectivity of LLE makes it a preferred method for assays requiring high sensitivity and robustness.
References
- 1. msacl.org [msacl.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Ultra fast liquid chromatography-tandem mass spectrometry routine method for simultaneous determination of cyclosporin A, tacrolimus, sirolimus, and everolimus in whole blood using deuterated internal standards for cyclosporin A and everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salting Out-Assisted Liquid-Liquid Extraction for Liquid Chromatography-Tandem Mass Spectrometry Measurement of Tacrolimus, Sirolimus, Everolimus, and Cyclosporine a in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Everolimus Quantification: A Guide to Metabolite Impact and Analytical Strategies
For researchers, scientists, and drug development professionals, the accurate quantification of the immunosuppressant and anti-cancer agent everolimus is paramount. This guide provides a comprehensive comparison of analytical methodologies, with a special focus on the impact of everolimus metabolites when using everolimus-d4 as an internal standard. Through experimental data, detailed protocols, and visual aids, this document aims to equip you with the knowledge to select and implement the most robust analytical strategy for your research.
Everolimus, a derivative of sirolimus, is extensively metabolized in the human body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. This metabolic process results in the formation of several metabolites, some of which can potentially interfere with the accurate measurement of the parent drug concentration. Understanding and mitigating this interference is critical for therapeutic drug monitoring (TDM) and pharmacokinetic/pharmacodynamic (PK/PD) studies.
The Metabolite Challenge: A Comparative Overview
The two primary analytical techniques employed for everolimus quantification are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays. Their susceptibility to metabolite interference differs significantly, a crucial factor in method selection.
Table 1: Major Metabolites of Everolimus and Their Analytical Impact
| Metabolite Name/Type | Structure (if available) | Impact on LC-MS/MS Quantification | Impact on Immunoassay Quantification |
| Three monohydroxylated metabolites | Not specified in detail in general literature | Minimal to no interference due to chromatographic separation. | Potential for significant cross-reactivity, leading to overestimation of everolimus concentrations.[1][2][3][4] |
| Two hydrolytic ring-opened products | Not specified in detail in general literature | Minimal to no interference due to chromatographic separation. | Potential for cross-reactivity. |
| A phosphatidylcholine conjugate of everolimus | Complex structure involving linkage to phosphatidylcholine | Minimal to no interference due to chromatographic separation. | Cross-reactivity potential is generally lower for larger, more structurally distinct metabolites. |
As evidenced by numerous studies, LC-MS/MS methods, when properly developed and validated, offer high specificity for everolimus. The chromatographic separation step effectively resolves the parent drug from its metabolites before detection by the mass spectrometer. This minimizes the risk of interference and ensures that the measured concentration accurately reflects the level of the active drug.[1][2][5]
In contrast, immunoassays are more prone to cross-reactivity with everolimus metabolites.[1][2][3][4] The antibodies used in these assays may recognize and bind to structurally similar metabolites, leading to an overestimation of the true everolimus concentration. The degree of this positive bias can vary depending on the specific immunoassay and the patient's metabolic profile.
Table 2: Performance Comparison of Analytical Methods for Everolimus Quantification
| Parameter | LC-MS/MS | Immunoassays (e.g., QMS, Elecsys) |
| Specificity for Everolimus | High; able to separate from metabolites. | Variable; susceptible to metabolite cross-reactivity.[1][2][3][4] |
| Bias Compared to Reference Methods | Generally considered the "gold standard" with low bias. | Can exhibit significant positive bias compared to LC-MS/MS.[2][3] For example, the Elecsys immunoassay showed a mean bias of +34.2% compared to LC-MS/MS, while the QMS assay showed a smaller negative bias of -8.0% in one study.[3] |
| Precision (CV%) | Typically demonstrates good precision. | Generally acceptable precision, though some studies suggest higher inter-laboratory variability for certain immunoassays compared to LC-MS/MS. |
| Sensitivity (Lower Limit of Quantification) | High sensitivity, often in the sub-ng/mL range. | Sensitivity is generally sufficient for therapeutic monitoring but may be less sensitive than some LC-MS/MS methods. |
| Throughput | Can be lower throughput due to chromatographic run times. | Generally higher throughput, suitable for routine clinical laboratories. |
| Cost and Complexity | Higher initial instrument cost and requires specialized expertise. | Lower instrument cost and more automated, requiring less specialized training. |
Experimental Protocol: A Validated LC-MS/MS Method for Specific Everolimus Quantification
This section outlines a typical LC-MS/MS method designed to minimize metabolite interference in the quantification of everolimus using this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood calibrator, quality control, or patient sample, add 200 µL of a precipitation solution. The precipitation solution consists of methanol containing the internal standard, this compound, at a concentration of 5 ng/mL.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: 2 mM ammonium acetate in methanol with 0.1% formic acid.
-
Gradient Elution:
-
0-0.5 min: 50% B
-
0.5-2.0 min: Ramp to 95% B
-
2.0-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 50% B
-
3.1-4.0 min: Re-equilibrate at 50% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Everolimus: Precursor ion (m/z) 975.6 → Product ion (m/z) 908.6 (quantifier) and 926.6 (qualifier).
-
This compound (Internal Standard): Precursor ion (m/z) 979.6 → Product ion (m/z) 912.6.
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
This detailed protocol provides a robust framework for the specific quantification of everolimus, effectively separating it from its major metabolites and ensuring accurate and reliable results.
Visualizing the Mechanism of Action: The mTOR Signaling Pathway
Everolimus exerts its therapeutic effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial protein kinase that regulates cell growth, proliferation, and survival. The following diagram, generated using the DOT language, illustrates the mTOR signaling pathway and the point of intervention by everolimus.
Figure 1. The mTOR Signaling Pathway and the Inhibitory Action of Everolimus. This diagram illustrates how growth factors activate the PI3K/AKT pathway, leading to the activation of mTORC1. mTORC1 then promotes protein synthesis and angiogenesis, which are critical for cell growth and proliferation. Everolimus, by forming a complex with FKBP12, directly inhibits mTORC1, thereby blocking these downstream effects.
Conclusion: The Critical Role of Method Selection
The accurate quantification of everolimus is profoundly influenced by the choice of analytical methodology, particularly in the context of its extensive metabolism. While immunoassays offer a high-throughput and cost-effective solution for therapeutic drug monitoring, their inherent susceptibility to metabolite cross-reactivity can lead to an overestimation of everolimus concentrations, potentially impacting clinical decision-making.
For research, drug development, and clinical scenarios requiring the highest degree of accuracy and specificity, LC-MS/MS stands out as the superior method. The ability of liquid chromatography to separate everolimus from its metabolites, coupled with the specificity of tandem mass spectrometry, ensures that the reported concentration is a true reflection of the parent drug. The use of a stable isotope-labeled internal standard like this compound further enhances the robustness and reliability of the LC-MS/MS assay by compensating for matrix effects and variations in sample processing.
Ultimately, the choice of analytical method should be guided by the specific requirements of the study or clinical application. For routine monitoring where the potential for metabolite interference is well-characterized and deemed acceptable, immunoassays may suffice. However, for pivotal studies, research applications, and instances where precise pharmacokinetic data is essential, a validated and specific LC-MS/MS method is the unequivocal gold standard. By understanding the impact of metabolites and the strengths and limitations of each analytical approach, researchers and clinicians can ensure the generation of high-quality data for the safe and effective use of everolimus.
References
- 1. Liquid chromatography-tandem mass spectrometry outperforms fluorescence polarization immunoassay in monitoring everolimus therapy in renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of everolimus QMS immunoassay on Architect ci4100 and liquid chromatography/mass spectrometry: lack of agreement in organ-transplanted patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Drug Monitoring of Everolimus: Comparability of Concentrations Determined by 2 Immunoassays and a Liquid Chromatography Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Everolimus-d4
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Everolimus-d4 is paramount. This guide provides immediate, essential safety protocols, operational steps, and disposal plans to minimize risk and ensure laboratory safety. Everolimus, and by extension its deuterated form this compound, is classified as a substance that can cause organ damage through prolonged or repeated exposure.[1] It is also considered a cytotoxic and immunosuppressive agent, necessitating stringent handling procedures to prevent occupational exposure.[2][3][4]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the primary control measure to protect laboratory personnel from exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Double pair of nitrile or latex gloves.[5] | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Body Protection | Lab Coat/Gown | Long-sleeved, disposable gown with cuffs.[6] | Protects skin and personal clothing from contamination. |
| Apron | Plastic apron.[3][7] | Provides an additional layer of protection against splashes of solutions containing this compound. | |
| Eye Protection | Safety Goggles/Glasses | Chemical splash goggles or safety glasses with side shields.[5][6][8] | Protects eyes from splashes and aerosols. |
| Respiratory Protection | Respirator | N100 respirator or a self-contained breathing apparatus.[5][8] | Required when handling the powder form to prevent inhalation of aerosolized particles.[8] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II, B2 Biosafety Cabinet, especially when handling the powder form or creating solutions.[5]
-
Spill Kit: Ensure a spill kit specifically for cytotoxic drugs is readily available.[6]
-
Waste Containers: Have clearly labeled hazardous waste containers for solid and liquid waste contaminated with this compound.
2. Donning Personal Protective Equipment (PPE):
-
Before entering the designated handling area, don the required PPE in the following order:
-
Inner pair of gloves.
-
Disposable gown.
-
Outer pair of gloves (cuffs of the gown should be tucked into the outer gloves).
-
Safety goggles.
-
If handling powder, an N100 respirator.
-
3. Handling and Preparation of Solutions:
-
Weighing: If working with the solid form, carefully weigh the required amount in a chemical fume hood to minimize the risk of aerosol generation.
-
Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard symbols.
4. Post-Handling Procedures:
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown, safety goggles, and then the inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1]
5. Waste Disposal:
-
All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and containers, must be disposed of as hazardous waste.[5]
-
Unused this compound and contaminated solutions should also be disposed of as hazardous chemical waste according to institutional and local regulations.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 6. Cytotoxic Drug Safety [tru.ca]
- 7. england.nhs.uk [england.nhs.uk]
- 8. kmpharma.in [kmpharma.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
